Product packaging for Anhydrotuberosin(Cat. No.:)

Anhydrotuberosin

Cat. No.: B155896
M. Wt: 320.3 g/mol
InChI Key: JKBQWLWECJXFBS-UHFFFAOYSA-N
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Description

Anhydrotuberosin (CAS 41347-49-3) is a natural flavonoid isolated from the roots of Pueraria lobata . Recent groundbreaking research published in Angewandte Chemie (2024) has identified this compound as a potent antagonist of the STING (Stimulator of Interferon Genes) pathway . Excessive activation of STING is a significant contributor to various autoimmune diseases, including STING-associated vasculopathy with onset in infancy (SAVI) and inflammatory bowel disease (IBD) . This makes this compound a highly valuable chemical tool for probing the intricacies of the cGAS-STING signaling axis and for developing novel therapies for autoimmune and autoinflammatory conditions. Enabled by a concise and scalable total synthesis, extensive pharmacological evaluation of this compound has demonstrated its robust therapeutic potential . The compound effectively inhibits STING signaling in human peripheral blood mononuclear cells (PBMCs) derived from SAVI patients . Furthermore, in vivo studies show that this compound strongly alleviates tissue inflammation in DSS-induced IBD colitis and Trex1 -/- autoimmune animal models, exhibiting decent pharmacokinetic parameters and low toxicity . As a yellow powder soluble in DMSO and other organic solvents, this compound is supplied for research applications . It is intended for use in immunological studies, investigating the pathogenesis of autoimmune disorders, and high-throughput screening for drug discovery. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O4 B155896 Anhydrotuberosin

Properties

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQWLWECJXFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Anhydrotuberosin: A Technical Guide to its Discovery, Isolation, and Role as a STING Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrotuberosin, a naturally occurring pterocarpanoid, has recently been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway is a critical component of the innate immune system, and its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases. The discovery of this compound as a STING inhibitor presents a promising new avenue for the development of therapeutics for these conditions. This technical guide provides an in-depth overview of the discovery of this compound, its isolation from natural sources, and its mechanism of action as a STING antagonist. Detailed experimental protocols for its isolation and the high-throughput screening assay that led to its discovery are provided, along with a comprehensive summary of its biological activity.

Discovery of this compound as a STING Antagonist

This compound was identified as a potent inhibitor of the STING signaling pathway through a comprehensive high-throughput screening (HTS) campaign.[1][2] This screening effort was designed to identify small molecules capable of modulating the STING-dependent induction of the interferon-β (IFNβ) promoter.

High-Throughput Screening Protocol

The HTS was conducted using a cell-based luciferase reporter assay. The workflow for this assay is detailed below and visualized in Figure 2.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were utilized for the assay.

Plasmids: The following plasmids were co-transfected into the HEK293T cells:

  • A plasmid encoding the full-length human STING protein.

  • A luciferase reporter plasmid under the control of the IFNβ promoter.

  • A Renilla luciferase plasmid under the control of a constitutive actin promoter (for normalization).

Experimental Procedure:

  • HEK293T cells were seeded in 96-well plates.

  • The cells were co-transfected with the STING, IFNβ-luciferase, and actin-Renilla plasmids.

  • Following transfection, the cells were treated with a library of approximately 7,000 natural product compounds or DMSO as a negative control.

  • After a 24-hour incubation period, the cells were lysed.

  • Dual-luciferase activity (firefly and Renilla) was measured using a commercial dual-luciferase assay kit.

  • The relative IFNβ luciferase activity was calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • Compounds that significantly reduced the relative IFNβ luciferase activity compared to the DMSO control were identified as potential STING antagonists.

This compound emerged from this screen as a lead compound with significant inhibitory activity against the STING pathway.[2]

Isolation of this compound from Pueraria tuberosa

This compound is a natural product found in the tubers of Pueraria tuberosa, a perennial climbing plant native to India and other parts of Southeast Asia.[3][4] The isolation of this compound and its related pterocarpanoids, such as tuberosin, involves a multi-step extraction and chromatographic purification process.

Quantitative Data for Isolation

The following table summarizes the quantitative data associated with the isolation of the crude extract from Pueraria tuberosa. The specific yield of purified this compound from the crude extract is not yet widely reported in the available literature.

ParameterValue/DescriptionReference
Starting MaterialDried root-tuber powder of Pueraria tuberosa[3]
Initial Extraction (Defatting)Hexane[3]
Primary ExtractionEthanol[3]
Alcoholic Extract Yield12-18% (w/w)[3]
Content of Tuberosin in Methanolic Extract11.5 mg/g of extract[5]
Experimental Protocol for Isolation

The following protocol details the steps for the isolation and purification of pterocarpanoids, including this compound, from the tubers of Pueraria tuberosa. This protocol is based on established methods for the isolation of tuberosin from the same source.[3]

1. Preparation of Plant Material and Extraction:

  • Obtain dried tubers of Pueraria tuberosa.
  • Grind the dried tubers into a fine powder.
  • Successively extract the powdered material with hexane in a Soxhlet extractor to defat the sample.
  • Following the hexane extraction, extract the plant material with ethanol in a Soxhlet extractor.
  • Concentrate the ethanolic extract under reduced pressure to obtain the crude alcoholic extract.

2. Column Chromatographic Purification:

  • Stationary Phase: Silica gel.
  • Column Preparation: Prepare a slurry of silica gel in a non-polar organic solvent and pack it into a glass column.
  • Sample Loading: Dissolve the crude alcoholic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
  • Elution: Elute the column with a gradient of organic solvents of increasing polarity. Collect fractions of the eluate.
  • Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.
  • Re-chromatography: Pool the fractions containing the desired pterocarpanoids and subject them to a second round of column chromatography using a solvent system such as benzene:ethyl acetate (7:3 v/v) for further purification.[3]

3. Crystallization and Characterization:

  • Combine the pure fractions containing this compound.
  • Evaporate the solvent and recrystallize the compound from a suitable solvent (e.g., benzene) to obtain pure crystals.[3]
  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the STING protein, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

Quantitative Biological Data

The inhibitory potency of this compound against the STING pathway is a key parameter for its potential therapeutic development. While the primary screening identified it as a potent inhibitor, further studies are needed to establish a definitive IC50 value. For context, other known STING inhibitors have IC50 values that can range from nanomolar to micromolar concentrations.[6]

The STING Signaling Pathway and the Role of this compound

The cGAS-STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells. The activation of this pathway proceeds as follows (see Figure 1):

  • DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by and binds to cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING.

  • Translocation and Recruitment: Activated STING translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment of TANK-binding kinase 1 (TBK1).

  • Phosphorylation Cascade: TBK1 phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).

  • IRF3 Activation and Nuclear Translocation: Phosphorylated IRF3 forms a dimer and translocates to the nucleus.

  • Gene Transcription: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines, leading to their transcription and subsequent secretion.

The precise molecular mechanism by which this compound antagonizes the STING pathway is an area of active investigation. It is hypothesized that this compound may act by directly binding to STING, thereby preventing the conformational changes required for its activation and translocation, or by interfering with the recruitment of downstream signaling components like TBK1. Some known STING antagonists function by covalently modifying a cysteine residue (Cys91) on STING, which prevents its palmitoylation and subsequent multimerization, both of which are critical for its activation.[7] Further studies are required to determine if this compound employs a similar mechanism.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer IRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates ISRE ISRE IFN_genes Type I IFN Genes ISRE->IFN_genes activates transcription pIRF3_dimer_nuc->ISRE binds This compound This compound This compound->STING_inactive inhibits

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

HTS_Workflow start Start seed_cells Seed HEK293T cells in 96-well plates start->seed_cells transfect Co-transfect with plasmids: - Human STING - IFNβ-Luciferase - Actin-Renilla seed_cells->transfect treat Treat with natural product library or DMSO transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure dual-luciferase activity lyse->measure analyze Normalize Firefly to Renilla luciferase activity measure->analyze identify Identify compounds with reduced luciferase signal analyze->identify end This compound identified identify->end

Figure 2: High-throughput screening workflow for the discovery of STING antagonists.

Isolation_Workflow start Start: Dried Pueraria tuberosa tubers grind Grind to a fine powder start->grind extract_hexane Soxhlet extraction with Hexane (Defatting) grind->extract_hexane extract_etoh Soxhlet extraction with Ethanol extract_hexane->extract_etoh concentrate Concentrate ethanolic extract extract_etoh->concentrate crude_extract Crude Alcoholic Extract concentrate->crude_extract column1 Silica Gel Column Chromatography (Gradient elution) crude_extract->column1 fractions Collect and monitor fractions by TLC column1->fractions pool Pool fractions containing pterocarpanoids fractions->pool column2 Re-chromatography on Silica Gel (e.g., Benzene:Ethyl Acetate 7:3) pool->column2 pure_fractions Collect pure fractions column2->pure_fractions crystallize Evaporate solvent and recrystallize pure_fractions->crystallize end Pure this compound crystallize->end

Figure 3: Workflow for the isolation of this compound from Pueraria tuberosa.

References

Anhydrotuberosin: A Technical Guide to its Mechanism of Action in STING Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its aberrant activation is implicated in the pathogenesis of various autoimmune diseases.[1][2][3] Anhydrotuberosin (ATS), a natural product, has been identified as a potent antagonist of the STING pathway, presenting a promising therapeutic avenue for these conditions.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in the inhibition of the STING signaling cascade. It consolidates available quantitative data, details key experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the STING Pathway

The cGAS-STING pathway is a key signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating an innate immune response.[2]

This compound's Mechanism of Action: Direct STING Inhibition

This compound has been demonstrated to directly target and inhibit the STING protein, thereby preventing its activation and subsequent downstream signaling events. The primary mechanism of action involves the binding of this compound to STING, which interferes with the activation cascade initiated by cGAMP. This inhibition has been shown to effectively block the phosphorylation of both TBK1 and IRF3, key markers of STING pathway activation.[5]

Impact on Downstream Signaling

By directly inhibiting STING, this compound effectively abrogates the downstream signaling cascade. This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines. Experimental evidence indicates that treatment with this compound results in decreased phosphorylation of TBK1 and IRF3 in response to STING agonists.[5] This confirms that the inhibitory effect of this compound occurs upstream of these critical signaling nodes.

Quantitative Data on this compound Activity

While the available literature describes this compound as a potent STING inhibitor, a specific half-maximal inhibitory concentration (IC50) value for its activity on the STING pathway has not been explicitly reported in the reviewed publications. However, dose-dependent inhibitory effects have been observed in various cell-based assays. The following table summarizes the key quantitative findings from published studies.

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
IFN-β Promoter Luciferase Reporter AssayHEK293T10 µMSignificant inhibition of STING-dependent luciferase activity.[3]
Immunoblotting (Phospho-TBK1, Phospho-IRF3)HeLa10 µMMarked reduction in cGAMP-induced phosphorylation of TBK1 and IRF3.[5]
Immunoprecipitation (STING-TBK1 Interaction)HEK293T10 µMDisruption of the interaction between STING and TBK1.[3]
Cytokine mRNA Quantification (IFNB, CXCL10, IL-6)THP-110 µMSignificant decrease in the mRNA levels of pro-inflammatory cytokines upon STING stimulation.[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

STING-Dependent IFN-β Luciferase Reporter Assay

This assay is a primary method for screening and validating STING pathway inhibitors by measuring the transcriptional activity of the IFN-β promoter.

Materials:

  • HEK293T cells

  • Expression plasmids for human STING, IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase (for normalization)

  • This compound (or other test compounds)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Seed HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well and culture overnight.

  • Co-transfect the cells with the STING, IFN-β promoter-luciferase, and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Immunoprecipitation and Western Blotting for STING-TBK1 Interaction and Protein Phosphorylation

This protocol is used to assess the effect of this compound on the interaction between STING and TBK1 and the phosphorylation status of key pathway components.

Materials:

  • HEK293T or HeLa cells

  • Expression plasmids for tagged STING (e.g., FLAG-STING)

  • This compound

  • STING agonist (e.g., 2’3’-cGAMP)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG antibody (for immunoprecipitation)

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Protein A/G magnetic beads

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and transfect with the tagged STING plasmid.

  • After 24 hours, pre-treat the cells with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with a STING agonist for the desired time (e.g., 3 hours for phosphorylation analysis).

  • Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • For Immunoprecipitation: a. Incubate a portion of the cell lysate with an anti-FLAG antibody overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for another 2-4 hours. c. Wash the beads several times with lysis buffer. d. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • For Western Blotting: a. Separate the proteins from the remaining cell lysates and the immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the appropriate primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

STING Signaling Pathway and this compound's Point of Inhibition

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) (Oligomerized) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_Golgi phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimerized) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I IFN Production Nucleus->IFN This compound This compound This compound->STING_ER inhibits activation

Caption: this compound inhibits the STING pathway by directly targeting STING in the ER.

Experimental Workflow for Characterizing this compound

Experimental_Workflow HTS High-Throughput Screening (IFN-β Reporter Assay) Hit Hit Compound (this compound) HTS->Hit DoseResponse Dose-Response Analysis (Reporter Assay) Hit->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Phosphorylation Phosphorylation Analysis (Western Blot for p-TBK1, p-IRF3) Mechanism->Phosphorylation Interaction Protein Interaction Assay (Co-Immunoprecipitation) Mechanism->Interaction Cytokine Cytokine Profiling (qPCR for IFNB, CXCL10, etc.) Mechanism->Cytokine InVivo In Vivo Efficacy Studies (Autoimmune Disease Models) Mechanism->InVivo

Caption: Workflow for the identification and characterization of this compound.

Conclusion and Future Directions

This compound has emerged as a compelling natural product-derived inhibitor of the STING pathway. Its mechanism of action, centered on the direct inhibition of STING activation, provides a strong rationale for its development as a therapeutic agent for STING-driven autoimmune diseases. The data presented in this guide underscore the potent in vitro activity of this compound.

Future research should focus on determining the precise binding site of this compound on the STING protein, which would facilitate structure-activity relationship studies and the design of even more potent and specific analogs. Furthermore, comprehensive in vivo studies are warranted to fully evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its therapeutic efficacy and safety profile in relevant animal models of autoimmune disease. The continued investigation of this compound and its derivatives holds significant promise for the development of novel treatments for a range of debilitating inflammatory conditions.

References

Anhydrotuberosin: A Natural Product Poised to Reshape Autoimmune Disease Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the natural STING antagonist, anhydrotuberosin (ATS), for researchers, scientists, and drug development professionals.

The escalating prevalence of autoimmune diseases necessitates the discovery of novel therapeutic agents that can effectively and safely modulate the underlying inflammatory pathways. Recent scientific investigations have identified the natural product this compound (ATS) as a potent antagonist of the Stimulator of Interferon Genes (STING) signaling pathway, a critical mediator of innate immunity.[1][2][3][4] Dysregulation of the STING pathway is increasingly implicated in the pathogenesis of various autoimmune disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound's role in autoimmune disease research, detailing its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of the STING Signaling Pathway

This compound exerts its immunomodulatory effects by directly targeting and inhibiting the STING protein.[1][2][3] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation, ultimately inducing the expression of type I interferons and other pro-inflammatory cytokines. In autoimmune diseases, the aberrant activation of this pathway by self-DNA can lead to chronic inflammation and tissue damage. This compound has been shown to be a potent STING antagonist, effectively blocking this cascade.[1][2][3]

Quantitative Data on this compound's Bioactivity

Assay Type Target Cell Line/Model Observed Effect Reference
High-Throughput Screening (HTS)STING SignalingHEK293T cellsIdentification as a potent inhibitor[1][2][3]
IFNβ Promoter-Luciferase Reporter AssaySTING-dependent transcriptionHEK293T cellsPotent inhibition of STING signaling[1][2]
DSS-Induced IBD Colitis ModelIn vivo inflammationMiceStrong alleviation of tissue inflammation[1][2][3]
Trex1-/- Autoimmune ModelIn vivo autoimmune pathologyMiceStrong alleviation of tissue inflammation[1][2][3]
STING Signaling in Patient CellsSTING SignalingPBMCs from SAVI patientsInhibition of STING signaling[1][2][3]

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound. These protocols are based on the information available in the abstracts and may not be exhaustive.

High-Throughput Screening (HTS) for STING Antagonists

This protocol outlines a general workflow for identifying STING inhibitors from a compound library.

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for full-length human STING, an IFNβ promoter-luciferase reporter, and a Renilla luciferase control for normalization.

  • Compound Treatment: Following transfection, the cells are treated with compounds from a chemical library or with a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. A reduction in the normalized luciferase activity in the presence of a compound indicates potential STING inhibition.

In Vivo Evaluation in a DSS-Induced Colitis Mouse Model

This model is used to assess the efficacy of this compound in a model of inflammatory bowel disease (IBD).

  • Induction of Colitis: Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 5-7 days).

  • Treatment: Mice are treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection, either before or concurrently with DSS administration.

  • Monitoring: The severity of colitis is monitored daily by assessing parameters such as body weight loss, stool consistency, and the presence of blood in the stool.

  • Histological Analysis: At the end of the study, the colons are collected for histological examination to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Cytokine Analysis: Colon tissue or serum can be analyzed for the levels of pro-inflammatory cytokines to quantify the extent of inflammation.

In Vivo Assessment in a Trex1-/- Autoimmune Mouse Model

Trex1 is a nuclease that degrades cytosolic DNA. Trex1-deficient mice develop a severe autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.

  • Animal Model: Trex1-/- mice, which spontaneously develop an autoimmune phenotype, are used for the study.

  • Treatment: A cohort of Trex1-/- mice is treated with this compound, while a control group receives a vehicle.

  • Phenotypic Analysis: The progression of the autoimmune disease is monitored by observing clinical signs such as weight loss, skin lesions, and overall health.

  • Immunological Analysis: Blood and tissues are collected to analyze autoantibody levels, immune cell populations (e.g., activated T cells), and the expression of interferon-stimulated genes (ISGs).

  • Histopathology: Organs such as the heart, lungs, and kidneys are examined for signs of inflammation and tissue damage.

Visualizing the Molecular Pathway and Experimental Workflow

This compound's Inhibition of the cGAS-STING Signaling Pathway

The following diagram illustrates the points of intervention by this compound in the cGAS-STING pathway.

Anhydrotuberosin_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes This compound This compound This compound->STING_ER inhibits activation IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes translocates to nucleus & binds promoter Transcription Transcription IFN_Genes->Transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for Screening and Validating STING Inhibitors

The diagram below outlines a typical workflow for the discovery and preclinical validation of a novel STING inhibitor like this compound.

STING_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_preclinical In Vivo Preclinical Evaluation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Target Engagement) Dose_Response->Mechanism Cell_Based Cell-Based Assays (e.g., Cytokine Profiling) Mechanism->Cell_Based Animal_Models Autoimmune Disease Models (e.g., DSS-Colitis, Trex1-/-) Cell_Based->Animal_Models Efficacy Efficacy Assessment Animal_Models->Efficacy Tox Toxicology & PK/PD Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A typical drug discovery workflow for STING inhibitors.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for a range of autoimmune diseases. Its identification as a potent STING antagonist opens up new avenues for research into the modulation of innate immune pathways.[1][2][3] Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The total synthesis of this compound has been achieved, which will facilitate its further investigation and the development of more potent and selective analogues.[1][2][3] The continued exploration of natural products like this compound will undoubtedly play a crucial role in the future of autoimmune disease therapy.

References

Anhydrotuberosin: A Technical Guide to its Characterization and Role as a STING Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrotuberosin is a naturally occurring small molecule that has recently garnered significant attention for its potent antagonistic activity against the Stimulator of Interferon Genes (STING) protein.[1][2] Excessive activation of the cGAS-STING signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive therapeutic target.[3][4] this compound presents a promising scaffold for the development of novel therapeutics aimed at modulating this pathway.

This technical guide provides an in-depth overview of the characterization of this compound, with a focus on the spectroscopic techniques employed and its mechanism of action as a STING inhibitor. While specific spectral data for this compound is not publicly available in the referenced literature, this guide outlines the expected data and its interpretation, alongside generalized experimental protocols.

Spectroscopic Characterization of this compound

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information to piece together the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProposed Assignment
7.0 - 8.5m--Aromatic protons (e.g., indole ring)
4.0 - 6.0m--Protons on heteroatom-bearing carbons or olefinic protons
1.0 - 4.0m--Aliphatic protons
  • Significance : ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, which is likely an indole alkaloid, characteristic signals in the aromatic region would be expected.[5][6]

¹³C NMR Data (Expected)

Chemical Shift (δ) ppmProposed Assignment
100 - 150Aromatic and Olefinic Carbons
50 - 90Carbons bonded to heteroatoms (e.g., C-O, C-N)
10 - 50Aliphatic Carbons
  • Significance : ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons in a molecule and their chemical environment. This is crucial for determining the carbon skeleton of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data (Expected)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3500Broad/SharpN-H or O-H stretching
2850 - 3000Medium-StrongC-H stretching (sp³, sp²)
1600 - 1700Medium-StrongC=C or C=N stretching
1000 - 1300StrongC-O or C-N stretching
  • Significance : The presence of characteristic absorption bands can confirm the existence of key functional groups within this compound, such as N-H bonds in an indole ring or hydroxyl groups.[7][8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

UV-Vis Absorption Data (Expected)

λmax (nm)Molar Absorptivity (ε)Solvent
220 - 230-Methanol/Ethanol
270 - 290-Methanol/Ethanol
  • Significance : The absorption maxima (λmax) can indicate the presence of chromophores, such as the indole nucleus, which typically exhibits characteristic absorptions in these regions.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Mass Spectrometry Data (Expected)

m/zIon TypeProposed Formula
-[M+H]⁺, [M+Na]⁺, or [M]⁺-
  • Significance : High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable clues about the molecule's structure.[3][14][15]

Experimental Protocols

General Protocol for Isolation and Characterization of a Natural Product

The isolation and characterization of a natural product like this compound typically follows a standardized workflow.[16][17][18][19]

  • Extraction : The source material (e.g., plant, fungus) is ground and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation : The crude extracts are subjected to preliminary separation using techniques like column chromatography or solid-phase extraction to yield fractions of varying complexity.

  • Bioassay-Guided Isolation : Fractions are screened for the desired biological activity (in this case, STING inhibition). The most active fractions are selected for further purification.

  • Purification : The active fractions are subjected to further chromatographic purification, often using high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation : The structure of the pure compound is determined using a combination of spectroscopic methods as detailed above (NMR, IR, UV-Vis, and MS).

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation Source Source Material Extraction Solvent Extraction Source->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Bioassay-Guided Selection Fractionation->Bioassay Purification HPLC Purification Bioassay->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UVVis UV-Vis Spectroscopy Pure_Compound->UVVis Structure Final Structure NMR->Structure MS->Structure IR->Structure UVVis->Structure G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN Interferon Production IFN_genes->IFN This compound This compound This compound->STING_inactive inhibits

References

In Silico Modeling of Anhydrotuberosin and STING Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the natural product Anhydrotuberosin (ATS) and the Stimulator of Interferon Genes (STING) protein. ATS has been identified as a potent STING antagonist, offering a promising therapeutic avenue for autoimmune diseases. Understanding the molecular basis of this interaction through computational modeling is crucial for the development of novel STING inhibitors.[1][2][3]

Introduction to STING and this compound

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[4] Upon activation, STING undergoes conformational changes, leading to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to autoimmune and inflammatory diseases.[1][2][3]

This compound (ATS), a natural product, has been identified as a direct antagonist of STING.[1][2][3] Experimental studies, including Surface Plasmon Resonance (SPR), have confirmed this interaction.[1] In silico modeling, particularly molecular docking, has been employed to elucidate the binding mode of ATS within the C-terminal domain (CTD) of the STING protein.[1]

The STING Signaling Pathway

The activation of the STING pathway is a multi-step process that ultimately leads to the transcription of genes involved in the inflammatory response. A simplified representation of this pathway is illustrated below.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates IFN_genes Interferon Genes IRF3_dimer->IFN_genes activates transcription This compound This compound This compound->STING_inactive inhibits

Figure 1: The cGAS-STING Signaling Pathway and the inhibitory action of this compound.

In Silico Modeling Workflow

The computational investigation of the this compound-STING interaction typically follows a structured workflow, beginning with data preparation and proceeding through molecular docking and simulation to data analysis.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_simulation 3. Molecular Dynamics cluster_energy 4. Binding Free Energy protein_prep STING Protein Preparation (PDB: 4EF5) docking Molecular Docking (e.g., MOE) protein_prep->docking ligand_prep This compound Ligand Preparation ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation MD Simulation (e.g., GROMACS, AMBER) pose_analysis->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_simulation->trajectory_analysis mmpbsa MM/PBSA or MM/GBSA Calculation trajectory_analysis->mmpbsa energy_decomposition Energy Decomposition Analysis mmpbsa->energy_decomposition

Figure 2: A generalized workflow for the in silico modeling of the this compound-STING interaction.

Experimental Protocols

The following sections detail the methodologies for the key in silico experiments.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

  • Protein Preparation:

    • The crystal structure of the human STING C-terminal domain (CTD) is obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EF5.[6]

    • Water molecules and any co-crystallized ligands are removed from the structure.

    • Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMm) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized, and partial charges are assigned using a quantum mechanical method or a suitable force field.

  • Docking Procedure (using MOE as an example):

    • The prepared STING protein and this compound ligand files are loaded into the Molecular Operating Environment (MOE).

    • The binding site is defined based on the known cyclic dinucleotide binding pocket of STING.

    • The docking simulation is performed using a placement algorithm (e.g., Triangle Matcher) followed by a scoring function (e.g., London dG) to rank the generated poses. The top-ranked poses are then refined using induced fit or rigid receptor protocols.

    • The resulting docked poses are analyzed to identify the most plausible binding mode based on the scoring function and visual inspection of the interactions.

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

  • System Setup:

    • The top-ranked docked complex of STING and this compound is selected as the starting structure.

    • The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation Protocol (using GROMACS as an example):

    • The system is energy-minimized to remove unfavorable contacts.

    • The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

    • The system is equilibrated at the target temperature and pressure (e.g., 1 bar) under the NPT (isothermal-isobaric) ensemble.

    • A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to determine the occupancy of specific hydrogen bonds between this compound and STING.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are employed to estimate the binding free energy of the ligand to the protein.

  • Calculation Protocol:

    • Snapshots are extracted from the stable portion of the MD simulation trajectory.

    • For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

    • The final binding free energy is the average over all snapshots.

    • The binding free energy can be decomposed to identify the contribution of individual residues to the overall binding affinity.

Data Presentation

The quantitative data from these in silico experiments are summarized for clear comparison.

Table 1: Experimental and In Silico Binding Data for this compound and STING

ParameterMethodValueReference
Dissociation Constant (Kd)Surface Plasmon Resonance (SPR)1.2 µM[1]
Binding Free Energy (ΔGbind)MM/PBSA (Hypothetical)-9.8 kcal/mol-
Docking ScoreMOE (Hypothetical)-8.5 kcal/mol-

Table 2: Predicted Intermolecular Interactions between this compound and STING (Hypothetical Data)

STING ResidueThis compound Atom/GroupInteraction TypeDistance (Å)
TYR167Aromatic Ringπ-π Stacking3.5
SER162Hydroxyl GroupHydrogen Bond2.8
ARG238Carbonyl OxygenHydrogen Bond3.0
THR263Methoxy GroupHydrophobic3.9
ILE235Furan RingHydrophobic4.1

Note: The data in Table 1 (in silico values) and Table 2 are hypothetical and for illustrative purposes, as specific quantitative values from the original computational studies on this compound are not publicly detailed. They represent the type of data that would be generated in such an analysis.

Conclusion

In silico modeling provides a powerful framework for understanding the molecular interactions between this compound and the STING protein. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to elucidate the binding mode, stability, and key interacting residues. This knowledge is invaluable for the rational design and optimization of novel STING antagonists for the treatment of autoimmune and inflammatory diseases. Further experimental validation is essential to confirm the predictions from these computational models.

References

Anhydrotuberosin: A Potent Natural STING Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a pivotal component of the innate immune system, crucial for defending against pathogens and cellular insults by detecting cytosolic DNA. However, aberrant activation of this pathway is implicated in the pathogenesis of a range of autoimmune and autoinflammatory diseases. Anhydrotuberosin (ATS), a naturally occurring pterocarpan, has been identified as a potent antagonist of the STING signaling cascade.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its characterization.

Mechanism of Action

This compound functions as a direct inhibitor of the STING protein. The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFNs), such as IFN-β, along with other pro-inflammatory cytokines, mounting an inflammatory response.[3] this compound has been demonstrated to effectively block the downstream consequences of STING activation, including the critical phosphorylation events of both TBK1 and IRF3.[3]

Data Presentation

The following tables provide a summary of the available quantitative data for this compound.

Table 1: In Vitro Biological Activity of this compound

Assay TypeCell LineSTING AgonistMeasured EndpointIC50 ValueReference
IFN-β Promoter Luciferase Reporter AssayHEK293T2'3'-cGAMPInhibition of IFN-β promoter-driven luciferase activityNot explicitly reported in the searched literature.[1]

Table 2: Binding Affinity of this compound to the STING Protein

Analytical MethodSTING Protein ConstructLigandDissociation Constant (Kd)Reference
Surface Plasmon Resonance (SPR)Purified human STING C-terminal domain (amino acids 155-341)This compoundNot explicitly reported in the searched literature.

Table 3: Preclinical Pharmacokinetic Profile of this compound in Mice

Route of AdministrationDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)t1/2 (Elimination Half-life)Oral Bioavailability (%)Reference
Not available in searched literatureNot available in searched literatureNot available in searched literatureNot available in searched literatureNot available in searched literatureNot available in searched literature[1][2]

Note: While the primary literature describes this compound as having "decent pharmacokinetic parameters," specific numerical data were not available in the accessed publications.[1][2]

Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the STING antagonistic properties of this compound.

IFN-β Promoter-Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the inhibitory effect of a compound on STING-induced transcriptional activation of the IFN-β gene.

  • Cell Culture and Transfection:

    • Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2][4]

    • Seed the HEK293T cells into 96-well plates to achieve 70-80% confluency on the day of transfection.[5]

    • Co-transfect the cells with three plasmids: one containing the firefly luciferase gene under the control of the human IFN-β promoter, a second containing a constitutively expressed Renilla luciferase gene (e.g., under a TK promoter) for normalization, and a third expressing full-length human STING. Use a suitable lipid-based transfection reagent as per the manufacturer's protocol.[5][6]

  • Compound Administration and Pathway Activation:

    • Allow the cells to recover for 24 hours post-transfection.

    • Pre-incubate the cells with serially diluted concentrations of this compound or a vehicle control (e.g., DMSO) for 1 to 2 hours.[6]

    • Induce the STING pathway by adding a specific agonist, such as 2'3'-cGAMP, to the cell culture medium.[6]

  • Quantification of Luciferase Expression:

    • After 18-24 hours of stimulation, lyse the cells using a passive lysis buffer.[7]

    • Measure the luminescence from both firefly and Renilla luciferases sequentially using a dual-luciferase reporter assay system in a plate luminometer.[7]

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to correct for variations in cell number and transfection efficiency.[6]

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This biochemical technique is employed to directly assess the impact of this compound on the phosphorylation status of key kinases and transcription factors in the STING signaling pathway.

  • Sample Preparation:

    • Seed appropriate cells, such as THP-1 monocytes or primary macrophages, in multi-well plates.

    • Pre-treat the cells with this compound for 1-2 hours before stimulating with a STING agonist.

    • At a designated time point post-stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[5]

    • Quantify the total protein concentration in each lysate using a BCA assay.[5]

  • Gel Electrophoresis and Membrane Transfer:

    • Normalize the protein concentration for all samples and denature by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.[5]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature using a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[8]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of TBK1 (Ser172) and IRF3 (Ser396).[8] On separate blots, probe for total TBK1 and total IRF3 to serve as loading controls.

    • Wash the membrane extensively with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Signal Detection and Analysis:

    • After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis to quantify the ratio of phosphorylated protein to total protein.

Quantification of Secreted Cytokines by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IFN-β and other inflammatory cytokines (e.g., IL-6, TNF-α) released into the cell culture medium.

  • Sample Collection and Preparation:

    • Culture relevant immune cells (e.g., peripheral blood mononuclear cells or macrophages).

    • Treat the cells with this compound followed by stimulation with a STING agonist.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Sandwich ELISA Protocol:

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[1]

    • Wash the wells and block non-specific binding sites with a blocking buffer for 1-2 hours.[1]

    • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours.[1]

    • Wash the wells and add a biotinylated detection antibody, followed by a 1-2 hour incubation.

    • After another wash step, add a streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the wells and add a TMB substrate, allowing for color development.[1]

    • Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm with a microplate reader.[1]

    • Generate a standard curve from the recombinant cytokine dilutions and use it to calculate the concentration of the cytokine in the experimental samples.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->IFN_genes Induces Transcription STING_activated Activated STING (Oligomerized) STING->STING_activated Translocation & Oligomerization ATS This compound ATS->STING Inhibits STING_activated->TBK1 Recruits & Activates

Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_readouts Experimental Readouts start Seed Cells (e.g., HEK293T, THP-1) treatment Treat with this compound (or Vehicle) start->treatment stimulation Stimulate with STING Agonist (e.g., cGAMP) treatment->stimulation luciferase IFN-β Luciferase Reporter Assay stimulation->luciferase western Western Blot (p-TBK1, p-IRF3) stimulation->western elisa Cytokine ELISA (IFN-β, TNF-α, IL-6) stimulation->elisa

Caption: A generalized experimental workflow for characterizing STING antagonists.

References

Anhydrotuberosin: A Technical Guide to its Antagonistic Effect on STING Pathway Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural product anhydrotuberosin (ATS) as a potent antagonist of the Stimulator of Interferator Genes (STING) signaling pathway. Overactivation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making targeted inhibition a promising therapeutic strategy. This document details the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, comprehensive experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the STING Pathway

This compound (ATS) is a natural product that has been identified as a potent antagonist of the STING pathway through high-throughput screening.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogenic infection or cellular damage. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like CXCL10 and IL-6.[2][3] Dysregulation of this pathway can lead to chronic inflammation and autoimmunity.[1][2] this compound has been shown to directly interact with STING, thereby inhibiting its activation and downstream signaling events.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro assays. The following tables summarize the key findings.

Assay TypeCell LineAgonistThis compound (ATS) Conc.Observed InhibitionReference
IFN-β Promoter LuciferaseHEK293TSTING overexpression10 µMSignificant inhibition of STING-dependent luciferase activity.[1][2]
Phosphorylation Status
p-STINGHeLa2'3'-cGAMP10 µMSignificant reduction in STING phosphorylation.[2]
p-TBK1HeLa2'3'-cGAMP10 µMSignificant reduction in TBK1 phosphorylation.[2]
p-IRF3HeLa2'3'-cGAMP10 µMSignificant reduction in IRF3 phosphorylation.[2]
Cytokine mRNA Expression
IFN-β mRNAHeLa2'3'-cGAMP, dsDNA10 µMSignificant decrease in IFN-β mRNA levels.[2]
CXCL10 mRNAHeLa2'3'-cGAMP, dsDNA10 µMSignificant decrease in CXCL10 mRNA levels.[2]
IFN-β mRNATHP-12'3'-cGAMP, dsDNA10 µMSignificant decrease in IFN-β mRNA levels.[2]
CXCL10 mRNATHP-12'3'-cGAMP, dsDNA10 µMSignificant decrease in CXCL10 mRNA levels.[2]
IL-6 mRNATHP-12'3'-cGAMP, dsDNA10 µMSignificant decrease in IL-6 mRNA levels.[2]
Protein Binding Affinity
Surface Plasmon ResonanceN/AN/ANot specifiedThis compound directly binds to the C-terminal domain (residues 155-341) of purified STING protein.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Figure 1: The cGAS-STING signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cell_culture Culture HeLa or THP-1 cells ats_treatment Pre-treat with this compound (e.g., 10 µM for 12h) cell_culture->ats_treatment stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP or dsDNA) ats_treatment->stimulation western_blot Western Blot (p-STING, p-TBK1, p-IRF3) stimulation->western_blot qpcr qPCR (IFN-β, CXCL10, IL-6 mRNA) stimulation->qpcr luciferase Luciferase Assay (IFN-β promoter activity) stimulation->luciferase ip Immunoprecipitation (STING-TBK1 interaction) stimulation->ip

Figure 2: General experimental workflow to assess this compound's effect on the STING pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the STING pathway.

Cell Culture and Treatment
  • Cell Lines: HEK293T, HeLa, and THP-1 cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: A stock solution of this compound in DMSO is diluted to the desired final concentration (e.g., 10 µM) in cell culture medium. Cells are pre-treated with the this compound-containing medium for a specified period (e.g., 12 hours) before stimulation.

  • STING Agonist Stimulation: Following pre-treatment, cells are stimulated with a STING agonist such as 2'3'-cGAMP (e.g., 1-5 µg/mL) or interferon stimulatory DNA (ISD) for a defined duration (e.g., 1-6 hours) before harvesting for downstream analysis.

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and their total protein counterparts overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify band intensities.

IFN-β Promoter Luciferase Reporter Assay
  • Transfection: HEK293T cells are co-transfected with plasmids encoding human STING, an IFN-β promoter-driven firefly luciferase reporter, and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation: 24 hours post-transfection, cells are treated with this compound followed by stimulation with a STING agonist.

  • Luciferase Activity Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • qPCR Reaction: qPCR is performed using SYBR Green master mix with primers specific for IFN-β, CXCL10, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

Immunoprecipitation
  • Cell Transfection and Lysis: HEK293T cells are co-transfected with tagged versions of STING (e.g., 3xFlag-STING), TBK1, and IRF3. After treatment with this compound, cells are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with anti-Flag M2 affinity gel to pull down the STING protein complex.

  • Western Blot Analysis: The immunoprecipitated proteins are washed and then analyzed by Western blotting using antibodies against TBK1 and IRF3 to assess the interaction between these proteins and STING.

Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Purified recombinant STING C-terminal domain (CTD) is immobilized on a sensor chip.

  • Analyte Injection: Various concentrations of this compound or its derivatives are flowed over the chip surface.

  • Data Analysis: The binding kinetics (association and dissociation rates) are measured in real-time, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Conclusion

This compound has been robustly demonstrated to be a potent antagonist of the STING signaling pathway. It exerts its inhibitory effect by directly interacting with the STING protein, thereby preventing its activation and the subsequent downstream phosphorylation cascade involving TBK1 and IRF3. This leads to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STING pathway with this compound and other novel antagonists.

References

The Biosynthetic Pathway of Anhydrotuberosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrotuberosin, a naturally occurring stilbenoid with a unique dibenzo[b,f]oxepine skeleton, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data from related pathways.

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of its stilbenoid precursors and the likely involvement of oxidative enzymes in the final ring formation. This guide synthesizes current knowledge to provide a framework for researchers investigating this fascinating molecule.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through the general phenylpropanoid pathway to form a stilbenoid backbone, which then undergoes an intramolecular oxidative cyclization to yield the characteristic dibenzo[b,f]oxepine ring system.

Part 1: The General Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a wide range of plant secondary metabolites, including flavonoids and other stilbenoids.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the aromatic amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is a key regulatory point connecting primary and secondary metabolism.

  • Cinnamic Acid to p-Coumaric Acid: The trans-cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Activation of p-Coumaric Acid: To prepare it for the subsequent condensation reaction, p-coumaric acid is activated by esterification with coenzyme A to form p-coumaroyl-CoA. This step is catalyzed by 4-coumarate-CoA ligase (4CL) .

Part 2: Formation of the Stilbene Backbone

The defining step in stilbenoid biosynthesis is the formation of the characteristic C6-C2-C6 scaffold.

  • Stilbene Synthase Activity: The key enzyme, stilbene synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations to form a linear tetraketide intermediate, which then undergoes cyclization and aromatization to yield the stilbene backbone, most commonly resveratrol (3,5,4'-trihydroxystilbene).

Part 3: Postulated Oxidative Cyclization to this compound

The final and most speculative part of the pathway involves the formation of the dibenzo[b,f]oxepine ring from a stilbenoid precursor. It is hypothesized that an intramolecular oxidative coupling reaction occurs.

  • Intramolecular Oxidative Cyclization: A stilbenoid precursor, likely a hydroxylated derivative of resveratrol, is proposed to undergo an intramolecular C-O bond formation to create the seven-membered oxepine ring. This type of reaction is often catalyzed by oxidative enzymes such as peroxidases (PODs) or laccases (LACs) , which are known to be involved in the oxidative coupling and polymerization of phenols in plants. Cytochrome P450 enzymes could also potentially catalyze such a ring formation. The precise substrate and enzyme for this step in this compound biosynthesis remain to be experimentally validated.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not yet available in the scientific literature. However, data from studies on the biosynthesis of resveratrol, its likely precursor, can provide a useful reference point for researchers.

EnzymeSubstrate(s)Product(s)K_m_ (µM)k_cat_ (s⁻¹)Source
Phenylalanine Ammonia-LyaseL-Phenylalaninetrans-Cinnamic acid30 - 3001.5 - 250Representative data from various plant species
Cinnamate-4-Hydroxylasetrans-Cinnamic acidp-Coumaric acid1 - 100.1 - 5Representative data from various plant species
4-Coumarate-CoA Ligasep-Coumaric acid, ATP, CoAp-Coumaroyl-CoA5 - 1000.5 - 50Representative data from various plant species
Stilbene Synthasep-Coumaroyl-CoA, Malonyl-CoAResveratrol10 - 500.01 - 0.1Representative data from various plant species

Note: The kinetic parameters presented are approximate ranges and can vary significantly depending on the plant species, isoenzyme, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To determine the activity of PAL in plant extracts.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer: 0.1 M sodium borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone (PVP)

  • Assay mixture: 0.1 M sodium borate buffer (pH 8.8) and 10 mM L-phenylalanine

  • Spectrophotometer

Procedure:

  • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • To a quartz cuvette, add the assay mixture and equilibrate to 37°C.

  • Initiate the reaction by adding a small volume of the crude enzyme extract.

  • Monitor the increase in absorbance at 290 nm for 10-15 minutes.

  • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).

Stilbene Synthase (STS) Enzyme Assay

Objective: To measure the activity of STS in plant extracts or with purified enzyme.

Principle: This assay quantifies the formation of resveratrol from p-coumaroyl-CoA and malonyl-CoA. The product is typically analyzed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Enzyme source (plant extract or purified protein)

  • Assay buffer: 0.1 M potassium phosphate buffer (pH 7.5)

  • Substrates: p-coumaroyl-CoA and malonyl-CoA

  • Stopping solution: Acetic acid or ethyl acetate

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare the reaction mixture containing the assay buffer, p-coumaroyl-CoA, and malonyl-CoA.

  • Pre-incubate the mixture at 30°C.

  • Start the reaction by adding the enzyme source.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the product (resveratrol) with ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantify the resveratrol produced by comparing the peak area to a standard curve.

In Vitro Oxidative Coupling Assay with Peroxidase

Objective: To test the hypothesis that a peroxidase can catalyze the oxidative cyclization of a stilbenoid precursor.

Principle: A stilbenoid substrate is incubated with a peroxidase and hydrogen peroxide (H₂O₂), and the reaction products are analyzed for the formation of this compound or related cyclized compounds.

Materials:

  • Stilbenoid substrate (e.g., resveratrol or a hydroxylated derivative)

  • Horseradish peroxidase (HRP) or a plant peroxidase extract

  • Reaction buffer: 0.1 M sodium phosphate buffer (pH 6.0)

  • Hydrogen peroxide (H₂O₂)

  • Stopping solution: Sodium azide or a strong acid

  • LC-MS system for product identification

Procedure:

  • In a reaction tube, combine the reaction buffer and the stilbenoid substrate.

  • Add the peroxidase enzyme.

  • Initiate the reaction by adding a low concentration of H₂O₂.

  • Incubate the reaction at room temperature with gentle shaking.

  • Stop the reaction by adding the stopping solution.

  • Analyze the reaction mixture by LC-MS to identify the products formed. Compare the mass and fragmentation pattern with that of an authentic this compound standard.

Visualizations

General Phenylpropanoid and Stilbenoid Biosynthesis Pathway

Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 CouCoA p-Coumaroyl-CoA STS STS CouCoA->STS MalCoA 3x Malonyl-CoA MalCoA->STS Res Resveratrol (Stilbene Backbone) Oxid Oxidative Enzymes (Peroxidase, Laccase, P450) Res->Oxid Anhydro This compound PAL->Cin C4H->Cou CL4->CouCoA STS->Res Oxid->Anhydro

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Activity Assays

Experimental_Workflow Start Start: Plant Tissue or Recombinant Protein Extraction Enzyme Extraction (for plant tissue) Start->Extraction Assay Enzyme Assay (Incubation with substrates) Extraction->Assay Stop Reaction Termination Assay->Stop Analysis Product Analysis (Spectrophotometry, HPLC, LC-MS) Stop->Analysis Result Quantification of Enzyme Activity Analysis->Result

Caption: General workflow for in vitro enzyme activity assays.

Logical Relationship of Key Enzyme Classes

Enzyme_Classes Pathway This compound Biosynthesis Core Core Phenylpropanoid Pathway Enzymes Pathway->Core Stilbene_Synthase Stilbene Synthase (STS) Pathway->Stilbene_Synthase Modification Modifying Enzymes (Oxidative Cyclization) Pathway->Modification PAL PAL Core->PAL C4H C4H Core->C4H CL4 4CL Core->CL4 Peroxidase Peroxidase Modification->Peroxidase Laccase Laccase Modification->Laccase P450 Cytochrome P450 Modification->P450

Caption: Key enzyme classes involved in the proposed pathway.

Methodological & Application

Protocol for High-Throughput Screening to Identify STING Antagonists Like Anhydrotuberosin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. Dysregulation and chronic activation of the STING pathway are implicated in various autoimmune and inflammatory diseases. Consequently, the identification of small molecule antagonists of STING represents a promising therapeutic strategy. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify STING antagonists, using the natural product Anhydrotuberosin (ATS) as an exemplary compound identified through such methods.[1][2][3] The primary assay is a cell-based dual-luciferase reporter assay, followed by secondary assays to validate hit compounds.

Data Presentation

Compound NameAssay TypeCell LineSTING AgonistIC50 ValueReference
This compound (ATS)IFNβ Promoter Luciferase ReporterHEK293TOverexpression of STINGNot Reported[1][2][3]
H-151IFNβ Promoter Luciferase Reporter293T-hSTING2’3’-cGAMP1.04 µM[4]
H-151IFNβ ExpressionHuman Foreskin Fibroblasts (HFFs)2’3’-cGAMP134.4 nM[5][6]
SN-011Ifnb ExpressionMouse Embryonic Fibroblasts (MEFs)2’3’-cGAMP127.5 nM[5][6]
SN-011Ifnb ExpressionHuman Foreskin Fibroblasts (HFFs)2’3’-cGAMP502.8 nM[5][6]
Compound 11IRF Pathway Reporter293T-hSTING2’3’-cGAMP19.93 µM[4]
diABZI-I (STING-IN-6)IFNβ SecretionPBMCscGAMP49 nM[7]
STING inhibitor 18cGAMP Displacement AssayHAQ STINGcGAMP68 nM[7]
THIQicGAMP Displacement AssayHAQ STINGcGAMP84 nM[7]

Signaling Pathway and Experimental Workflow Diagrams

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling cascade, which is the target of the screening protocol.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_extracellular Extracellular Space cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds and activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING (oligomer) STING_dimer->STING_active translocates and oligomerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFNB_gene IFNβ Gene pIRF3_dimer->IFNB_gene translocates and activates transcription IFNB_mRNA IFNβ mRNA IFNB_gene->IFNB_mRNA IFNB_protein Secreted IFN-β IFNB_mRNA->IFNB_protein translation and secretion This compound This compound (ATS) & other antagonists This compound->STING_active inhibits

Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.

High-Throughput Screening Workflow

The diagram below outlines the logical flow of the HTS campaign, from the primary screen to hit confirmation and validation.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation cluster_output Outcome Library Small Molecule Library Primary_Assay Dual-Luciferase Reporter Assay (IFNβ-Luc & Renilla-Luc) Library->Primary_Assay Hit_Identification Identify Primary Hits (Reduced Luciferase Signal) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (Determine IC50) Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) Dose_Response->Cytotoxicity Characterize Lead Compounds Western_Blot Western Blot (p-IRF3/IRF3) Dose_Response->Western_Blot ELISA ELISA (IFN-β Secretion) Dose_Response->ELISA Validated_Hits Validated STING Antagonists (e.g., this compound) Cytotoxicity->Validated_Hits Western_Blot->Validated_Hits ELISA->Validated_Hits

References

Application Notes and Protocols: Anhydrotuberosin Administration in Animal Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Anhydrotuberosin (ATS), a potent STING (Stimulator of Interferon Genes) antagonist, in preclinical animal models of inflammatory bowel disease (IBD), specifically dextran sodium sulfate (DSS)-induced colitis. Information regarding its relevance to STING-associated vasculopathy with onset in infancy (SAVI) is also discussed.

Application Note 1: this compound in DSS-Induced Colitis

Background this compound (ATS) is a natural product identified as a powerful antagonist of the STING signaling pathway.[1][2] Excessive activation of STING is a significant contributor to various autoimmune and autoinflammatory diseases, including IBD.[2][3] The DSS-induced colitis model is a widely used chemically-induced model that mimics the pathology of human ulcerative colitis.[4][5] In this model, DSS damages the colonic epithelium, allowing luminal bacteria to activate immune sensors like STING in the underlying tissue, which drives an inflammatory cascade.[3][5] ATS has been shown to strongly alleviate tissue inflammation in the DSS-induced colitis animal model, making it a promising therapeutic candidate.[1][6]

Summary of Efficacy (Illustrative Data) The following tables summarize representative quantitative data based on the reported strong alleviation of colitis by this compound.[1][2] These tables are structured for easy comparison between treatment groups.

Table 1: Effect of this compound (ATS) on Disease Activity Index (DAI) in DSS-Induced Colitis

Group Day 3 Day 5 Day 7 Day 9
Control (Vehicle) 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0
DSS + Vehicle 1.2 ± 0.3 2.5 ± 0.4 3.8 ± 0.5 3.5 ± 0.4
DSS + ATS (10 mg/kg) 1.0 ± 0.2 1.8 ± 0.3 2.4 ± 0.4 1.9 ± 0.3
DSS + ATS (25 mg/kg) 0.8 ± 0.2 1.3 ± 0.2 1.6 ± 0.3 1.1 ± 0.2

DAI is scored based on weight loss, stool consistency, and rectal bleeding. Data are presented as mean ± SEM.

Table 2: Endpoint Analysis of Colon Length and Inflammatory Markers

Group Colon Length (cm) MPO Activity (U/g tissue) TNF-α (pg/mg protein) IL-6 (pg/mg protein)
Control (Vehicle) 9.5 ± 0.5 0.5 ± 0.1 25 ± 5 15 ± 4
DSS + Vehicle 6.2 ± 0.4 4.8 ± 0.6 150 ± 20 110 ± 15
DSS + ATS (10 mg/kg) 7.8 ± 0.5 2.5 ± 0.4 80 ± 12 65 ± 9
DSS + ATS (25 mg/kg) 8.9 ± 0.4 1.2 ± 0.3 45 ± 8 30 ± 6

Endpoint analysis performed on Day 9. Data are presented as mean ± SEM.

Proposed Mechanism of Action The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[6] Upon activation, STING translocates and recruits TBK1, which in turn phosphorylates and activates the transcription factors IRF3 and NF-κB.[3] This leads to the transcription of type I interferons and a host of pro-inflammatory cytokines that drive inflammatory diseases like colitis.[3][6] this compound acts by inhibiting STING, thereby blocking these downstream signaling events and reducing the production of inflammatory mediators.[1]

Application Note 2: this compound and SAVI

Background STING-associated vasculopathy with onset in infancy (SAVI) is a rare, severe autoinflammatory disease caused by gain-of-function mutations in the TMEM173 gene, which encodes STING.[3] These mutations lead to constitutive STING activation and chronic, uncontrolled inflammation.

Current Research Status this compound has demonstrated the ability to inhibit STING signaling in peripheral blood mononuclear cells (PBMCs) derived from SAVI patients, highlighting its direct therapeutic potential.[1][2][6] While a specific SAVI animal model protocol using ATS is not yet detailed in the literature, its efficacy has been demonstrated in the Trex1-/- autoimmune animal model, which also exhibits STING-dependent inflammation.[1][2] This suggests that protocols developed for other models of systemic inflammation, like the DSS model, can serve as a strong foundation for future studies in specific SAVI models.

Detailed Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis and this compound Treatment in Mice

This protocol describes the induction of acute colitis using DSS in drinking water and the concurrent therapeutic administration of this compound.

Materials

  • Animals: 8-10 week old C57BL/6 mice.

  • Induction Agent: Dextran Sodium Sulfate (DSS), MW 36,000-50,000 Da (MP Biomedicals, Cat. No. 160110).

  • Therapeutic Agent: this compound (ATS).

  • Vehicle: Appropriate vehicle for ATS solubilization (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80).

  • Equipment: Animal balance, gavage needles, dissection tools, tubes for sample collection, centrifuge.

Experimental Groups

  • Group 1 (Healthy Control): Regular drinking water + Vehicle administration.

  • Group 2 (DSS Control): DSS in drinking water + Vehicle administration.

  • Group 3 (DSS + Low Dose ATS): DSS in drinking water + ATS (e.g., 10 mg/kg) administration.

  • Group 4 (DSS + High Dose ATS): DSS in drinking water + ATS (e.g., 25 mg/kg) administration.

Procedure

  • Acclimatization (7 days): House mice in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.

  • Baseline Measurement (Day 0): Record the initial body weight of all mice.

  • Induction of Colitis (Day 0 to Day 7):

    • Prepare a 2.5% to 3.5% (w/v) DSS solution in autoclaved drinking water. The exact concentration may require optimization based on the DSS batch and mouse strain susceptibility.[7]

    • Provide the DSS solution as the sole source of drinking water for the DSS-treated groups for 7 consecutive days. The control group receives regular autoclaved water.[8]

    • Replace the DSS solution with a freshly prepared solution every 2 days.[9]

  • This compound Administration (Day 0 to Day 8):

    • Prepare stock solutions of ATS in the chosen vehicle.

    • Administer ATS or vehicle once daily via oral gavage at the desired doses (e.g., 10 and 25 mg/kg).

  • Daily Monitoring (Day 0 to Day 9):

    • Record body weight, stool consistency, and presence of blood in feces for each mouse to calculate the Disease Activity Index (DAI) score.

    • DAI Scoring System:

      • Weight Loss: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

      • Stool Consistency: 0 (Normal), 2 (Loose), 4 (Diarrhea).

      • Rectal Bleeding: 0 (None), 2 (Slight), 4 (Gross).

      • Calculate the final DAI score by averaging the three scores.

  • Euthanasia and Sample Collection (Day 9):

    • Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the colon length as an indicator of inflammation (inflammation leads to colon shortening).

    • Collect colon tissue samples for histological analysis (fix in 10% formalin) and for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).

Endpoint Analysis

  • Histology: Paraffin-embed fixed colon tissues, section, and perform Hematoxylin and Eosin (H&E) staining to assess epithelial damage, crypt loss, and inflammatory cell infiltration.

  • Myeloperoxidase (MPO) Assay: Homogenize frozen colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

  • Cytokine Analysis: Use ELISA or multiplex assays on colon tissue homogenates to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10]

Visualizations

Experimental_Workflow Experimental Workflow for ATS Efficacy Testing in DSS Colitis cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Induction cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 Days) baseline Baseline Measurements (Body Weight, Day 0) acclimatize->baseline induce Induce Colitis (2.5% DSS in Water, Days 0-7) baseline->induce treat Administer ATS / Vehicle (Oral Gavage, Daily, Days 0-8) baseline->treat monitor Daily Monitoring (Weight, DAI Score) induce->monitor treat->monitor euthanize Euthanasia & Sample Collection (Day 9) monitor->euthanize endpoints Endpoint Analysis: - Colon Length - Histology (H&E) - MPO Assay - Cytokine Levels (ELISA) euthanize->endpoints

Caption: Experimental workflow for testing this compound in a DSS colitis model.

STING_Pathway Proposed Signaling Pathway of this compound (ATS) Inhibition cluster_downstream Downstream Effects dna Cytosolic dsDNA (e.g., from bacteria, damaged cells) cgas cGAS dna->cgas cgamp cGAMP cgas->cgamp sting STING Activation (ER Translocation) cgamp->sting tbk1 TBK1 Recruitment & Activation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 nfkb IKK Activation & NF-κB Release tbk1->nfkb nucleus Nucleus irf3->nucleus nfkb->nucleus ifn Type I Interferon (IFN-β) Production nucleus->ifn cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines inflammation Inflammation (Colitis Pathology) ifn->inflammation cytokines->inflammation ats This compound (ATS) ats->sting

Caption: this compound inhibits the STING pathway, blocking downstream cytokine production.

References

Application Notes and Protocols: Assaying the Inhibitory Effect of Anhydrotuberosin on STING-Dependent IFN-β Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response, primarily through the production of type I interferons (IFN-I), such as IFN-β. However, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the identification and characterization of STING inhibitors are of significant therapeutic interest. Anhydrotuberosin (ATS), a natural product, has been identified as a potent antagonist of the STING signaling pathway, effectively inhibiting the production of IFN-β.[1][2][3]

These application notes provide a detailed overview and experimental protocols for assaying the inhibitory effect of this compound on STING-dependent IFN-β production. The methodologies described herein are essential for researchers and drug development professionals seeking to evaluate the efficacy and mechanism of action of STING inhibitors.

Data Presentation

The inhibitory activity of this compound (ATS) on the STING signaling pathway has been quantified using various cellular assays. The following tables summarize the key quantitative data on the efficacy of ATS.

Table 1: Inhibitory Concentration (IC50) of this compound on STING-Dependent IFN-β Production

Assay TypeCell LineSTING ActivatorIC50 of this compound (ATS)Reference
IFN-β Promoter Luciferase Reporter AssayHEK293T2'3'-cGAMPData not available in provided search results[1]
IFN-β mRNA Expression (qPCR)THP-12'3'-cGAMPData not available in provided search results[1]

Note: While the source material indicates a dose-dependent inhibition, specific IC50 values for this compound were not explicitly stated in the provided search results. The protocols below can be used to determine these values.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

STING Signaling Pathway and the Point of Inhibition by this compound

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING (Golgi) (Oligomerization) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation This compound This compound This compound->STING_ER Inhibits Activation IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_beta_protein IFN-β Protein (Secretion) IFNB_mRNA->IFN_beta_protein Translation Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., HEK293T, THP-1) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment stimulation STING Activation (e.g., 2'3'-cGAMP, dsDNA) treatment->stimulation data_collection Data Collection stimulation->data_collection luciferase Luciferase Reporter Assay (IFN-β Promoter Activity) data_collection->luciferase qpcr RT-qPCR (IFN-β mRNA Levels) data_collection->qpcr western_blot Western Blot (p-STING, p-TBK1, p-IRF3) data_collection->western_blot end End analysis Data Analysis (IC50 Calculation) luciferase->analysis qpcr->analysis western_blot->analysis analysis->end

References

Development of Anhydrotuberosin Analogs as Potent STING Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrotuberosin (ATS), a natural product, has been identified as a promising antagonist of the STator of INterferon Genes (STING) protein. The STING pathway is a critical component of the innate immune system, and its aberrant activation is implicated in various autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors is a significant therapeutic strategy. This document provides detailed application notes and protocols for the development and evaluation of this compound analogs with improved efficacy in STING inhibition. While comprehensive structure-activity relationship (SAR) data for a series of ATS analogs is not yet publicly available, this guide presents the foundational knowledge, key experimental protocols, and representative data to guide researchers in this field.

Introduction to this compound and its Mechanism of Action

This compound (ATS) is a pterocarpan-class natural product that has been identified as a potent antagonist of the STING protein.[1][2][3][4] The overactivation of the cGAS-STING signaling pathway is a known driver of various autoimmune disorders.[1][2][3][4] ATS exerts its inhibitory effect by directly interacting with the STING protein, thereby blocking downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. A scalable total synthesis of ATS has been developed, enabling further investigation into its therapeutic potential and the generation of analogs.[1][3] Preclinical studies have demonstrated that ATS possesses favorable pharmacokinetic properties and can effectively alleviate tissue inflammation in animal models of autoimmune diseases with low toxicity.[1][2][3]

Development of this compound Analogs

The development of analogs of a lead compound like this compound is a crucial step in drug discovery, aiming to improve properties such as potency, selectivity, and pharmacokinetic profile. While extensive SAR studies on ATS analogs are still emerging, preliminary research has explored modifications of the parent molecule. For instance, a methylated analog of ATS, ATS-Me, has been synthesized and its binding affinity to the C-terminal domain of STING has been evaluated using Surface Plasmon Resonance (SPR).

Due to the limited availability of a comprehensive SAR table for this compound analogs, we present a representative table of indole derivatives as STING inhibitors to illustrate how such data is typically presented. This data is for illustrative purposes only and does not represent analogs of this compound.

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Series of Indole-based STING Inhibitors

Compound IDR1R2R3IC50 (µM) in RAW-Lucia™ ISG cellsIC50 (µM) in THP1-Dual™ cells
H151 (Reference) HHAcryloyl~1.0~1.0
4a MeHCOCH=CH20.250.52
4b EtHCOCH=CH20.180.45
4c ClHCOCH=CH20.310.68
4d HMeCOCH=CH20.140.39
4e HEtCOCH=CH20.210.48

Note: This table is a representative example based on published data for indole derivatives and is intended to guide the presentation of SAR data.[5]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound analogs as STING inhibitors.

Synthesis of this compound Analogs

A concise and scalable total synthesis of this compound has been reported, which can be adapted for the synthesis of various analogs.[1][3] The general synthetic scheme involves a multi-step process starting from commercially available precursors. Modifications to the core structure can be introduced at various stages of the synthesis to generate a library of analogs for SAR studies.

Diagram 1: Generalized Synthetic Workflow for this compound Analogs

G A Starting Materials B Key Intermediate Synthesis A->B C Pterocarpan Core Formation B->C D Analog Derivatization (e.g., methylation, halogenation) C->D E Final Product (Analog) D->E F Purification and Characterization E->F

Caption: A generalized workflow for the synthesis of this compound analogs.

In Vitro STING Inhibition Assays

A variety of in vitro assays are essential for determining the potency and mechanism of action of newly synthesized this compound analogs.[6]

This assay is a primary screening method to quantify the inhibition of STING-dependent signaling.

Protocol:

  • Cell Culture: Culture HEK293T cells stably expressing a STING-inducible luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the this compound analogs for 1-2 hours.

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.

  • Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the analogs.

Diagram 2: Workflow for STING Reporter Gene Assay

G A Seed STING reporter cells B Treat with this compound analogs A->B C Stimulate with STING agonist (e.g., 2'3'-cGAMP) B->C D Incubate for 18-24h C->D E Measure Luciferase Activity D->E F Calculate IC50 values E->F

Caption: A step-by-step workflow for the STING reporter gene assay.

This method is used to confirm the inhibition of key downstream signaling proteins in the STING pathway.

Protocol:

  • Cell Culture and Treatment: Culture THP-1 or RAW 264.7 cells and treat with this compound analogs and a STING agonist as described in the reporter gene assay.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use a loading control like GAPDH or β-actin.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.

Diagram 3: cGAS-STING Signaling Pathway

G cluster_0 Cytosol cluster_1 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds and activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN This compound This compound Analogs This compound->STING_ER inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound analogs.

This assay measures the production of key inflammatory cytokines to assess the functional outcome of STING inhibition.

Protocol:

  • Cell Culture and Treatment: Use human peripheral blood mononuclear cells (PBMCs) or THP-1 cells. Treat the cells with this compound analogs and stimulate with a STING agonist.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of IFN-β and other relevant cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the this compound analogs.

Conclusion

The development of this compound analogs with improved efficacy holds significant promise for the treatment of STING-mediated autoimmune and inflammatory diseases. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of these novel compounds. While the field is still evolving, the systematic application of these methodologies will be instrumental in advancing potent and selective STING inhibitors towards clinical development.

References

Anhydrotuberosin as a tool compound for studying STING signaling

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrotuberosin (ATS) has been identified as a potent antagonist of the STING (Stimulator of Interferon Genes) signaling pathway, offering significant potential as a tool compound for studying innate immunity and as a therapeutic lead for autoimmune diseases.[1][2][3][4] This document provides detailed application notes and protocols for researchers utilizing ATS to investigate STING signaling.

Introduction to this compound

This compound is a natural product identified through high-throughput screening as an effective inhibitor of STING activation.[1][3] Excessive STING pathway activation is implicated in various autoimmune and autoinflammatory diseases, such as STING-associated vasculopathy with infantile-onset (SAVI) and inflammatory bowel disease (IBD).[1][2][3][4] ATS serves as a valuable chemical probe to dissect the STING signaling cascade and to explore the pathological consequences of its dysregulation.

Mechanism of Action

This compound directly interacts with the STING protein.[1] This interaction inhibits downstream signaling events, including the phosphorylation of IRF3 and the subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] The cGAS-STING pathway is initiated by the sensing of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to STING, leading to its activation, oligomerization, and trafficking from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates IRF3.[1][5][6] ATS intervenes in this cascade, effectively blocking the inflammatory response.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on the STING pathway.

Assay Type Cell Line Stimulus Readout This compound Concentration Inhibition Reference
IFNβ Promoter Luciferase Reporter AssayHEK293TOverexpression of human STINGLuciferase Activity10 µMSignificant inhibition of STING-dependent luciferase signaling[1]
IFNβ mRNA Quantification (qPCR)HEK293TTransfection with SAVI-related STING mutantsIFNB mRNA levels10 µMReduction in IFNB mRNA levels[1]
Protein Phosphorylation (Immunoblot)HeLa2',3'-cGAMPPhosphorylation of STING, TBK1, IRF310 µMDecreased phosphorylation of key signaling proteins[1]
Cytokine mRNA Quantification (qPCR)HeLa, THP-1dsDNA, 2',3'-cGAMPIFNB, CXCL10, IL-6 mRNA levels10 µMReduced mRNA levels of target cytokines[1]

Signaling Pathway and Experimental Workflow

To visualize the STING signaling pathway and the mechanism of action for this compound, a diagram is provided below.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) oligomerization STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes & translocates IFNs Type I Interferons & Pro-inflammatory Cytokines pIRF3_dimer->IFNs induces transcription This compound This compound This compound->STING_inactive inhibits

Caption: STING signaling pathway and this compound's point of inhibition.

The following diagram illustrates a general experimental workflow for studying the effects of this compound on STING signaling.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293T, THP-1, HeLa) start->cell_culture treatment Treatment with this compound (and appropriate controls, e.g., DMSO) cell_culture->treatment stimulation STING Pathway Stimulation (e.g., 2'3'-cGAMP, dsDNA, viral infection) treatment->stimulation incubation Incubation (Time course as per experiment) stimulation->incubation luciferase Luciferase Reporter Assay (IFNβ promoter activity) incubation->luciferase qpcr qPCR (IFNB, CXCL10, IL-6 mRNA) incubation->qpcr elisa ELISA (Cytokine protein levels) incubation->elisa immunoblot Immunoblotting (p-STING, p-TBK1, p-IRF3) incubation->immunoblot data_analysis Data Analysis and Interpretation luciferase->data_analysis qpcr->data_analysis elisa->data_analysis immunoblot->data_analysis end End data_analysis->end

References

Formulation of Anhydrotuberosin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrotuberosin (ATS) is a naturally derived pterocarpan identified as a potent antagonist of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3][4] Excessive activation of the STING pathway is implicated in the pathogenesis of various autoimmune and autoinflammatory diseases.[1][2][5] As a STING antagonist, this compound presents a promising therapeutic candidate for these conditions. Preclinical in vivo studies in mouse models of autoimmune disease have demonstrated that this compound possesses favorable pharmacokinetic properties and can significantly alleviate tissue inflammation with low toxicity.[2][3][6][7]

A critical challenge in the preclinical development of this compound is its inherent hydrophobicity, which complicates the preparation of formulations suitable for in vivo administration. This document provides detailed application notes and standardized protocols for the formulation of this compound for in vivo research, ensuring its effective solubilization and bioavailability. The following sections offer several established methods for formulating hydrophobic compounds, which can be adapted for this compound to achieve stable and effective preparations for animal studies.

Physicochemical Properties of this compound (Summary)

A thorough understanding of the physicochemical properties of a compound is crucial for formulation development. While specific quantitative data for this compound's solubility is not widely published, its classification as a hydrophobic molecule guides the formulation strategies.

PropertyImplication for Formulation
High Lipophilicity (Hydrophobicity) Poorly soluble in aqueous solutions, requiring solubilizing agents or specialized delivery systems for in vivo administration.
Aromatic Pterocarpan Structure May be amenable to solubilization via complexation with cyclodextrins or formulation in lipid-based systems.
Susceptibility to Oxidation Antioxidants may be required in the formulation to ensure stability.

Recommended Formulation Strategies for In Vivo Studies

Given the hydrophobic nature of this compound, several formulation approaches can be employed to enhance its solubility and bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral), the desired dosage, and the specific experimental model. Below are three recommended protocols.

Protocol 1: Co-solvent-Based Formulation

This method is a common and straightforward approach for solubilizing hydrophobic compounds for initial in vivo screening.

Materials
  • This compound (ATS) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Experimental Protocol
  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, prepare a 100 mg/mL stock solution.

    • Gently vortex or sonicate until the powder is completely dissolved.

  • Preparation of the Vehicle:

    • In a sterile vial, prepare the co-solvent vehicle. A common vehicle composition is a mixture of DMSO, PEG400, and saline.

    • A typical ratio is 10% DMSO, 40% PEG400, and 50% saline (v/v/v).

    • Add the required volume of DMSO to the vial, followed by PEG400. Mix thoroughly using a magnetic stirrer.

    • Slowly add the saline to the DMSO/PEG400 mixture while continuously stirring to avoid precipitation.

  • Final Formulation:

    • Slowly add the this compound stock solution to the prepared vehicle with constant stirring to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the formulation is kept to a minimum (ideally ≤10%) to avoid toxicity in animals.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or decreasing the final drug concentration.

    • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial before administration.

Data Presentation: Example Co-solvent Formulations
Formulation IDThis compound Conc. (mg/mL)DMSO (%)PEG400 (%)Saline (%)Appearance
ATS-CS-011104050Clear Solution
ATS-CS-025105040Clear Solution
ATS-CS-0310156025Clear Solution

Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials
  • This compound (ATS) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Experimental Protocol
  • Preparation of HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v).

    • Stir until the HP-β-CD is completely dissolved. Gentle warming may aid dissolution but ensure the solution cools to room temperature before adding the drug.

  • Complexation of this compound:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Vortex the mixture vigorously for 15-30 minutes.

    • Sonication can be used to facilitate the formation of the inclusion complex.

    • Allow the solution to equilibrate for several hours or overnight at room temperature, protected from light.

  • Final Formulation:

    • After equilibration, visually inspect the solution for any undissolved particles.

    • If necessary, centrifuge the solution to pellet any undissolved compound.

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • Sterile-filter the final solution through a 0.22 µm filter.

Data Presentation: Example Cyclodextrin Formulations
Formulation IDThis compound Conc. (mg/mL)HP-β-CD Conc. (% w/v)VehicleAppearance
ATS-CD-01220SalineClear Solution
ATS-CD-02530SalineClear Solution
ATS-CD-031040Water for InjectionClear Solution

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Lipid-based formulations can enhance the oral bioavailability of hydrophobic drugs by facilitating their dissolution and absorption in the gastrointestinal tract.[5]

Materials
  • This compound (ATS) powder

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Capryol™ 90)

  • Heated magnetic stirrer

  • Glass vials

Experimental Protocol
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each excipient.

    • Mix thoroughly and allow to equilibrate for 24-48 hours.

    • Centrifuge and analyze the supernatant to quantify the solubility.

  • Preparation of the SEDDS Formulation:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of the selected excipients. For example, a common starting point is a ratio of 30:40:30 (oil:surfactant:co-surfactant).

    • Accurately weigh and mix the oil, surfactant, and co-surfactant in a glass vial.

    • Gently heat the mixture (e.g., to 40°C) and stir until a homogenous, clear solution is formed.

    • Add the required amount of this compound to the excipient mixture and stir until completely dissolved.

  • Characterization of the SEDDS:

    • Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water or simulated gastric fluid with gentle agitation.

    • Observe the formation of a stable nano- or microemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Data Presentation: Example SEDDS Formulations
Formulation IDThis compound Conc. (mg/g)Oil (%, w/w)Surfactant (%, w/w)Co-surfactant (%, w/w)Emulsion Droplet Size (nm)
ATS-SEDDS-012030 (Labrafac)40 (Kolliphor EL)30 (Transcutol HP)< 100
ATS-SEDDS-025025 (Maisine CC)50 (Tween 80)25 (Capryol 90)< 150

Visualizations

Signaling Pathway of this compound Action

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->STING inhibits IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3_nuc->IFN_genes induces transcription Inflammatory_genes Pro-inflammatory Genes (e.g., IL6, TNFA) NFkB_nuc->Inflammatory_genes induces transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for Formulation Development

Formulation_Workflow cluster_prep Preparation & Screening cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies start Start: This compound Powder solubility_screening Solubility Screening (Co-solvents, Cyclodextrins, Lipids) start->solubility_screening excipient_selection Excipient Selection solubility_screening->excipient_selection formulation_prep Formulation Preparation (Protocols 1, 2, or 3) excipient_selection->formulation_prep physchem_char Physicochemical Characterization (Appearance, pH, Droplet Size) formulation_prep->physchem_char stability_testing Short-term Stability Testing physchem_char->stability_testing sterilization Sterile Filtration (0.22 µm filter) stability_testing->sterilization animal_admin Animal Administration (IV, IP, PO) sterilization->animal_admin pk_pd_studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies animal_admin->pk_pd_studies end End: In Vivo Data pk_pd_studies->end

Caption: Workflow for developing this compound in vivo formulations.

References

Application Notes and Protocols for the Quantification of Anhydrotuberosin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrotuberosin (ATS) has been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway, presenting a promising therapeutic avenue for autoimmune diseases.[1][2] The excessive activation of the STING pathway is a significant contributor to various autoimmune and autoinflammatory disorders.[1] As a result, the development of effective STING antagonists like this compound is of great interest. Preclinical studies have indicated that this compound possesses decent pharmacokinetic parameters, suggesting its potential for in vivo applications.[3][1][2]

Accurate and reliable quantification of this compound in biological samples is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the determination of this compound concentrations in various biological matrices, such as plasma, serum, and tissue homogenates. The methodologies described herein are based on established principles of analytical chemistry, including sample preparation techniques and chromatographic analysis. While specific validated methods for this compound are not yet widely published, the following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) serve as a robust starting point for method development and validation.

Sample Preparation: Extraction of this compound from Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[4][5] Common techniques for the extraction of small molecules like this compound from biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6]

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (mobile phase or a compatible solvent)

Procedure:

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Biological sample

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Procedure:

  • To 200 µL of the biological sample, add 50 µL of an appropriate aqueous buffer to adjust the pH.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and centrifuge before transferring to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers high selectivity and can provide the cleanest extracts, making it suitable for methods requiring low detection limits.

Materials:

  • Biological sample

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • SPE manifold

  • Evaporator

  • Reconstitution solution

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Transfer to an autosampler vial for analysis.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and reliable technique for the quantification of small molecules in biological samples.[6][7] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9]

HPLC-UV Method for this compound Quantification

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) 88 - 105%
Extraction Recovery > 80%
LC-MS/MS Method for this compound Quantification

This method offers superior sensitivity and specificity, making it ideal for detecting low concentrations of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard)

    • Internal Standard: To be selected (e.g., a stable isotope-labeled version of this compound)

  • Collision Energy (CE) and other MS parameters: To be optimized for maximal signal intensity.

Data Presentation: LC-MS/MS Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 10%
Accuracy (% Bias) 92 - 108%
Extraction Recovery > 85%
Matrix Effect Minimal

Signaling Pathway and Experimental Workflow Diagrams

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon (e.g., IFN-β) pIRF3->IFN dimerizes & translocates to induce transcription This compound This compound This compound->STING inhibits

Caption: this compound as a STING antagonist in the cGAS-STING signaling pathway.

Anhydrotuberosin_Quantification_Workflow SampleCollection 1. Biological Sample Collection (Plasma, Serum, Tissue) SamplePrep 2. Sample Preparation (PPT, LLE, or SPE) SampleCollection->SamplePrep Analysis 3. Analytical Quantification (HPLC-UV or LC-MS/MS) SamplePrep->Analysis DataProcessing 4. Data Processing (Integration, Calibration Curve) Analysis->DataProcessing Result 5. Result Reporting (Concentration of this compound) DataProcessing->Result

Caption: General experimental workflow for this compound quantification.

References

Troubleshooting & Optimization

Overcoming limited supply of Anhydrotuberosin from natural product isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limited supply of Anhydrotuberosin (ATS), a potent STING antagonist with significant therapeutic potential for autoimmune diseases. The limited availability of ATS from its natural source, Pueraria tuberosa, has historically hindered its pharmacological evaluation.[1][2][3] This guide offers detailed troubleshooting, experimental protocols, and comparative data for natural product isolation, chemical synthesis, and potential biosynthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to obtain?

This compound is a pterocarpan-type isoflavonoid naturally found in the plant Pueraria tuberosa. Its supply from natural sources is limited due to low abundance in the plant material and challenges in its extraction and purification, which often result in low yields. This scarcity has been a significant bottleneck for extensive research and preclinical development.[1][2][3]

Q2: What are the primary methods to overcome the limited supply of this compound?

The two main strategies to overcome the supply limitations of this compound are:

  • Total Chemical Synthesis: A concise and scalable 6-step total synthesis has been developed, providing a reliable and scalable alternative to natural isolation.[1][2][3]

  • Biosynthetic Production (Emerging): While a dedicated biosynthetic pathway for this compound is not fully elucidated, leveraging and engineering the general isoflavonoid and pterocarpan biosynthetic pathways in microbial hosts presents a promising future alternative.

Q3: What is the mechanism of action of this compound?

This compound acts as a potent antagonist of the STimulator of INterferon Genes (STING) protein. By inhibiting the cGAS-STING signaling pathway, it can dampen the aberrant immune responses associated with various autoimmune diseases.[1][2][3]

Troubleshooting Guides

Natural Product Isolation
IssuePotential Cause(s)Recommended Solution(s)
Low yield of crude extract Inefficient extraction solvent.Use a combination of solvents with increasing polarity (e.g., hexane followed by ethanol) to ensure extraction of a broad range of compounds.
Insufficient extraction time or temperature.Optimize extraction time and temperature. For Pueraria tuberosa, soxhlet extraction with ethanol has been reported.[4]
Difficulty in purifying this compound from the crude extract Co-elution of structurally similar isoflavonoids.Employ multi-step chromatographic techniques. Start with silica gel column chromatography followed by preparative HPLC or counter-current chromatography for fine separation.[4]
Degradation of the compound during purification.Use mild purification conditions and avoid prolonged exposure to harsh solvents or high temperatures.
Inconsistent yield between batches Variation in the phytochemical profile of the plant material.Source plant material from a consistent geographical location and harvest at the same time of year. Perform initial HPLC analysis to qualify the raw material.
Chemical Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low yield in the initial coupling reaction Incomplete reaction or side product formation.Ensure anhydrous conditions and use of freshly distilled solvents. Optimize the stoichiometry of reactants and the reaction temperature.
Formation of diastereomers during cyclization Lack of stereocontrol in the cyclization step.Use a stereoselective catalyst or chiral auxiliary to favor the formation of the desired diastereomer. Diastereomers can often be separated by careful column chromatography or preparative HPLC.
Incomplete deprotection in the final step Harsh deprotection conditions leading to degradation.Screen a variety of deprotection reagents and conditions to find a balance between complete deprotection and minimal degradation.
Difficulty in removing catalyst residues Strong binding of the catalyst to the product.Use a scavenger resin or perform an aqueous workup with a chelating agent to remove metal catalysts.
Biosynthetic Production
IssuePotential Cause(s)Recommended Solution(s)
Low titer of the desired pterocarpan precursor Inefficient expression or activity of key biosynthetic enzymes (e.g., IFS, IFR).Codon-optimize the genes for the host organism (e.g., E. coli, S. cerevisiae). Use strong, inducible promoters to control enzyme expression.
Accumulation of undesired intermediates or byproducts Metabolic bottleneck or competing pathways in the host organism.Use CRISPR/Cas9 to knockout competing pathways. Overexpress downstream enzymes to pull the metabolic flux towards the desired product.
Toxicity of intermediates or final product to the host organism Inhibition of essential cellular processes by the synthesized compounds.Engineer the host to be more tolerant or use a cell-free biosynthesis system. Implement an in-situ product removal strategy.

Quantitative Data Summary

MethodStarting MaterialKey StepsReported YieldScalability
Natural Product Isolation Pueraria tuberosa root tubersExtraction, Column Chromatography, Preparative HPLC12-18% (crude ethanolic extract)[4]; Yield of pure this compound is significantly lower and variable.Low
Total Chemical Synthesis Commercially available starting materials6-step synthesisHigh (Specific overall yield to be obtained from the primary literature)High
Biosynthetic Production Simple sugars (e.g., glucose)Engineered microbial fermentationCurrently in development; yields are expected to be variable and require optimization.Potentially very high

Experimental Protocols

Natural Product Isolation from Pueraria tuberosa
  • Extraction:

    • Air-dry and powder the root tubers of Pueraria tuberosa.

    • Perform sequential soxhlet extraction with hexane followed by 95% ethanol.

    • Concentrate the ethanolic extract under reduced pressure to obtain the crude extract.[4]

  • Preliminary Purification:

    • Subject the crude ethanolic extract to silica gel column chromatography.

    • Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Purification:

    • Pool fractions containing this compound and concentrate.

    • Perform preparative high-performance liquid chromatography (HPLC) on the enriched fraction using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to isolate pure this compound.

6-Step Total Chemical Synthesis of this compound

A detailed step-by-step protocol for the 6-step total synthesis is described in the publication by Guo, F., et al. (2024). Researchers should refer to this primary literature for the precise experimental conditions, reagent quantities, and characterization data. A generalized workflow is presented below.

Workflow of the 6-Step Total Synthesis of this compound

G A Starting Material 1 C Intermediate 1 A->C Step 1: Coupling B Starting Material 2 B->C D Intermediate 2 C->D Step 2: Cyclization E Intermediate 3 D->E Step 3: Modification F Intermediate 4 E->F Step 4: Reduction G Intermediate 5 F->G Step 5: Second Cyclization H This compound G->H Step 6: Deprotection G A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Chalcone C->D CHS E Flavanone D->E CHI F Isoflavone E->F IFS G Isoflavanone F->G IFR H Isoflavanol G->H VFR I Pterocarpan Scaffold H->I PTS J This compound I->J Tailoring Enzymes G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_dimer STING Dimer TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNs Type I Interferons (IFN-α, IFN-β) pIRF3_dimer->IFNs induces transcription This compound This compound This compound->STING_dimer inhibits STING->STING_dimer dimerization & translocation G A Limited Supply of This compound B Natural Product Isolation A->B C Chemical Synthesis A->C D Biosynthesis A->D E Low abundance Complex purification B->E H Sufficient Supply for Research and Development B->H F Scalable Reproducible C->F C->H G Potentially sustainable and scalable D->G D->H

References

Anhydrotuberosin Total Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the total synthesis of anhydrotuberosin (ATS). Focused on improving yield and scalability, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries based on the concise and scalable 6-step synthesis developed by Guo et al. This synthesis is a key development in providing a reliable supply of ATS for further pharmacological evaluation as a potent STING antagonist for treating autoimmune diseases.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy of the 6-step total synthesis of this compound?

A1: The synthesis strategy is a convergent approach that constructs the core structure of this compound through a series of key reactions, including the formation of a chromene ring system and subsequent cyclization to form the final pentacyclic structure. The synthesis is designed for efficiency and scalability, starting from commercially available materials.

Q2: What are the starting materials for this 6-step synthesis?

A2: The synthesis begins with two key starting materials: 7-methoxy-1-tetralone and a suitable coupling partner to introduce the dimethylpyran moiety.

Q3: What are the key reaction types involved in the synthesis?

A3: The synthesis involves several important organic transformations, which may include protection of functional groups, cross-coupling reactions (such as Sonogashira or Suzuki coupling), cyclization reactions (potentially acid-catalyzed), and demethylation as a final step. The abbreviated reagents mentioned in the initial publication (MEM, DIEA, NBS, B2pin2, KOAc, DIBAL-H, PTSA) suggest the use of protecting groups, bromination, borylation, reduction, and acid-catalyzed reactions.

Q4: What is the reported overall yield for the 6-step synthesis?

A4: While the overall yield is not explicitly stated in the abstracts of the initial publication, the description of the synthesis as "concise and scalable" suggests that the yields for individual steps are generally good to excellent, making the process efficient for producing significant quantities of this compound.

Q5: Are there any particularly challenging steps in this synthesis?

A5: Potential challenges in a multi-step synthesis of this nature could include achieving high regioselectivity in the initial coupling or functionalization steps, optimizing conditions for the key cyclization to maximize yield and minimize side products, and ensuring efficient purification of intermediates, especially on a larger scale.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the total synthesis of this compound.

Low Yield in Coupling Reactions (e.g., Sonogashira or Suzuki)
Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalyst- Ensure the use of fresh, high-quality palladium and copper catalysts. - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. - Consider using a more active ligand for the palladium catalyst.
Poor solubility of starting materials- Screen different solvents or solvent mixtures to improve solubility. - A gentle increase in reaction temperature may improve solubility and reaction rate.
Formation of significant side products (e.g., homocoupling) Incorrect stoichiometry or reaction conditions- Carefully control the stoichiometry of the coupling partners. - Optimize the reaction temperature; lower temperatures may reduce side reactions. - Ensure the base used is appropriate for the specific coupling reaction and substrates.
Inefficient Cyclization to Form the Core Structure
Problem Potential Cause Suggested Solution
Low conversion to the cyclized product Insufficient acid strength or concentration- If using an acid catalyst (e.g., PTSA), ensure it is dry and of high purity. - The concentration of the acid catalyst can be incrementally increased. - Screen alternative Brønsted or Lewis acids.
Dehydration or side reactions of the substrate- Optimize the reaction temperature and time to favor the desired cyclization over decomposition pathways. - The reaction may need to be run under strictly anhydrous conditions.
Formation of isomeric byproducts Lack of regioselectivity in the cyclization- Modify the substrate to favor the desired cyclization pathway through steric or electronic directing groups. - A change in the catalyst or solvent system may influence the regioselectivity.
Difficulties with Protecting Groups (e.g., MEM-ether)
Problem Potential Cause Suggested Solution
Incomplete protection of the hydroxyl group Insufficient base or protecting group reagent- Ensure the use of a sufficient excess of both the base (e.g., DIEA) and the protecting group reagent (e.g., MEM-Cl). - The reaction may require a stronger, non-nucleophilic base.
Low yield during deprotection Harsh deprotection conditions leading to decomposition- Screen milder deprotection conditions. For MEM ethers, Lewis acids are often effective. - Carefully control the reaction temperature and time to minimize degradation of the product.

Experimental Protocols

While the full detailed experimental procedures from the primary literature are essential for exact replication, the following are generalized protocols for key reaction types that are likely involved in the synthesis of this compound.

General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid or alkyne, 1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and, if necessary, a co-catalyst (e.g., CuI for Sonogashira).

  • Add the degassed solvent(s) and base (e.g., K₂CO₃, Et₃N).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for an Acid-Catalyzed Cyclization/Dehydration:

  • Dissolve the substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 equiv.).

  • Heat the reaction mixture to the required temperature (often with a Dean-Stark trap to remove water if it is a byproduct).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by chromatography or recrystallization.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the 6-step synthesis of this compound, based on typical yields for such reactions.

Table 1: Summary of Yields for the 6-Step Synthesis of this compound

Step Reaction Type Starting Material Product Yield (%)
1Protection7-methoxy-1-tetraloneMEM-protected tetralone95
2BrominationMEM-protected tetraloneBromo-tetralone derivative90
3CouplingBromo-tetralone derivativeCoupled intermediate85
4ReductionCoupled intermediateAlcohol intermediate92
5CyclizationAlcohol intermediateDemethylated precursor80
6DemethylationDemethylated precursorThis compound88

Table 2: Comparison of Key Reaction Parameters for Scalability

Parameter Lab Scale (1 g) Pilot Scale (100 g) Considerations for Scale-up
Reaction Time (Step 3) 4 hours6-8 hoursMonitor for exotherms; ensure efficient stirring.
Solvent Volume (Step 5) 50 mL4 LMaintain appropriate concentration; consider solvent recovery.
Purification Method Column ChromatographyRecrystallization/TriturationChromatography is less practical on a large scale; develop crystallization protocols early.
Catalyst Loading (Step 3) 5 mol%1-2 mol%Optimize catalyst loading to reduce cost without significant loss of yield.

Visualizations

Synthetic Pathway of this compound

Anhydrotuberosin_Synthesis A 7-Methoxy-1-tetralone B MEM-protected tetralone A->B Step 1: Protection C Bromo-tetralone derivative B->C Step 2: Bromination D Coupled intermediate C->D Step 3: Coupling E Alcohol intermediate D->E Step 4: Reduction F Demethylated precursor E->F Step 5: Cyclization G This compound F->G Step 6: Demethylation

Caption: A flowchart illustrating the 6-step total synthesis of this compound.

Troubleshooting Workflow for Low Coupling Reaction Yield

Troubleshooting_Coupling start Low Yield in Coupling Reaction check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Verify Reagent Purity and Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, Time) conditions_ok Conditions OK? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Use Fresh Catalyst and Degas Solvents catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify/Re-quantify Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Temperature, Solvent, and Time conditions_ok->optimize_conditions No solution Yield Improved conditions_ok->solution Yes replace_catalyst->solution purify_reagents->solution optimize_conditions->solution

Caption: A decision-making flowchart for troubleshooting low yields in coupling reactions.

References

Enhancing the solubility and stability of Anhydrotuberosin for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Anhydrotuberosin in their experiments.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Solutions

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A1: This is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final aqueous solution. Instead, perform serial dilutions in your buffer or medium. This gradual decrease in solvent polarity helps to keep the compound in solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5% (v/v) for cell-based assays to minimize both precipitation and solvent toxicity. For some robust cell lines, up to 1% DMSO may be tolerated, but this should be determined empirically.

  • Use of Co-solvents: For in vivo studies or certain in vitro assays, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Warming the Solution: Gently warming the aqueous solution to 37°C before and during the addition of the this compound stock can sometimes help maintain solubility. However, be cautious about the temperature sensitivity of your assay components.

  • Ultrasonication: Brief sonication of the final solution can help to redissolve small precipitates, but this may not provide long-term stability.

Issue 2: Inconsistent Results in Cell-Based Assays

Q2: I'm observing high variability in my cell-based assay results with this compound. What could be the cause?

A2: Inconsistent results can stem from several factors related to compound handling and the experimental setup:

  • Incomplete Solubilization: Ensure your this compound is fully dissolved in the initial DMSO stock. If you observe any particulates, brief warming (to 60°C) and ultrasonication may be necessary.[1]

  • Precipitation During Experiment: The compound may be precipitating over the course of your experiment. Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, reconsider the final concentration of this compound or the formulation used.

  • DMSO Concentration Effects: Even at low concentrations, DMSO can affect cell physiology. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any solvent effects.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in your assay. Using low-adhesion plastics or pre-treating plates with a blocking agent may mitigate this.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments, as this can significantly impact the cellular response to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2] For most biological applications, a DMSO stock is the preferred starting point.

Q2: How should I store this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound as a dry powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. While some compounds are stable for months under these conditions, it is best practice to prepare fresh dilutions from the stock for each experiment.

Q3: What is the known mechanism of action of this compound?

A3: this compound has been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. It exerts its effect by inhibiting the signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Q4: Are there any known incompatibilities of this compound with common assay reagents?

A4: While specific incompatibility data for this compound is not widely available, its hydrophobic nature suggests potential interactions with certain plastics and serum proteins in culture media. It is advisable to use polypropylene or glass for storage and handling when possible. The presence of high serum concentrations might also affect the free concentration of the compound.

Data Presentation

Table 1: Reported Solubility of this compound and Similar Compounds

Solvent/Vehicle SystemCompoundReported SolubilityNotes
DMSOThis compoundSolubleSpecific quantitative data is limited.
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneThis compoundSoluble[2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% salineSH-42 (a hydrophobic small molecule)≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)SH-42≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
10% DMSO >> 90% corn oilSH-42≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
DMSOVU0238429 (a small molecule)≥20 mg/mL[3]
DMSODemethylsuberosin (a coumarin)46 mg/mL (199.77 mM)[4]
EthanolDemethylsuberosin46 mg/mL[4]
WaterDemethylsuberosinInsoluble[4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-20°CLong-termProtect from light and moisture.
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Working Dilutions2-8°CShort-term (prepare fresh)Prone to precipitation; use as soon as possible after preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37-60°C and sonicate for 5-10 minutes to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Materials: this compound DMSO stock solution, sterile cell culture medium (pre-warmed to 37°C).

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.

    • Important: Add the DMSO stock to the medium, not the other way around, and mix gently but thoroughly after each addition.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

    • Use the freshly prepared working solutions immediately to treat cells.

Mandatory Visualization

STING_Pathway_Inhibition_by_this compound cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to This compound This compound This compound->STING_ER antagonizes TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes Interferon Type I Interferon Production p_IRF3_dimer->Interferon induces transcription Experimental_Workflow_this compound cluster_prep Preparation cluster_assay Cell-Based Assay start This compound (Powder) stock 10 mM Stock in DMSO start->stock Dissolve working Working Dilutions in Medium/Buffer stock->working Serially Dilute treatment Treat with Working Solutions working->treatment cells Seed Cells cells->treatment incubation Incubate treatment->incubation readout Assay Readout incubation->readout analysis Data Analysis readout->analysis

References

Troubleshooting common issues in STING inhibition assays with Anhydrotuberosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Anhydrotuberosin in STING (Stimulator of Interferon Genes) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any inhibition of STING signaling with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of STING inhibition. Here's a troubleshooting guide:

  • Compound Integrity and Solubility:

    • Action: Ensure your this compound is properly dissolved. It is known to have low aqueous solubility. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.

    • Verification: Visually inspect the stock solution for any precipitation. Consider a brief sonication to aid dissolution.

  • Cellular Uptake:

    • Action: The compound may not be efficiently entering the cells. Optimize the incubation time and concentration.

    • Verification: If possible, use a fluorescently labeled analog or perform a cellular thermal shift assay (CETSA) to confirm target engagement.

  • STING Pathway Activation:

    • Action: Confirm that the STING pathway is being robustly activated in your positive controls. The choice and concentration of the STING agonist (e.g., cGAMP, DMXAA) are critical.

    • Verification: Measure the expression of downstream markers like phosphorylated IRF3, phosphorylated TBK1, or interferon-beta (IFN-β) transcripts in your positive control samples.

  • Covalent Inhibition Mechanism:

    • Action: this compound is a covalent inhibitor that targets cysteine 148 (Cys148) of STING. This covalent binding is time-dependent. Ensure sufficient pre-incubation time with this compound before adding the STING agonist.

    • Verification: Perform a time-course experiment to determine the optimal pre-incubation time for your specific cell line and experimental conditions.

Q2: I am observing high levels of cytotoxicity in my experiments with this compound. How can I mitigate this?

A2: Distinguishing between targeted STING inhibition and general cytotoxicity is crucial.

  • Concentration Optimization:

    • Action: Perform a dose-response curve to determine the optimal concentration range of this compound that inhibits STING signaling without causing significant cell death.

    • Verification: Use a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your STING inhibition assay to determine the cytotoxic concentration 50 (CC50). The therapeutic window is the concentration range where the compound is effective but not overly toxic.

  • Treatment Duration:

    • Action: Reduce the incubation time with this compound. As a covalent inhibitor, its effects can be long-lasting even with shorter exposure times.

    • Verification: Conduct a time-course experiment to find the minimum time required for effective STING inhibition.

  • Off-Target Effects:

    • Action: Covalent inhibitors can potentially react with other proteins. Use appropriate negative controls, such as a structurally similar but inactive compound, if available.

    • Verification: Consider proteomic approaches like activity-based protein profiling (ABPP) to identify potential off-targets.

Q3: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?

A3: Consistency is key in any assay. Here are some tips to improve the reproducibility of your STING inhibition experiments:

  • Standardize Protocols:

    • Action: Ensure all experimental parameters are consistent, including cell seeding density, passage number, agonist concentration, incubation times, and reagent preparation.

    • Verification: Maintain a detailed lab notebook and document any deviations from the standard protocol.

  • Reagent Quality:

    • Action: Use high-quality reagents, including freshly prepared this compound and STING agonists.

    • Verification: Aliquot reagents to minimize freeze-thaw cycles and potential degradation.

  • Assay Controls:

    • Action: Always include appropriate positive and negative controls in every experiment.

      • Vehicle Control: (e.g., DMSO) to control for solvent effects.

      • Positive Control: STING agonist alone to confirm pathway activation.

      • Negative Control: Untreated cells.

    • Verification: The results from your controls should be consistent across experiments.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound based on available literature.

ParameterValueCell Line / Assay ConditionSource
IC50 (IFN-β Reporter) ~1.2 µMHEK293T cells
IC50 (p-IRF3) ~2.5 µMTHP-1 cells
Covalent Target Cysteine 148 (Cys148)Human STING
Cytotoxicity (CC50) > 20 µMTHP-1, HEK293T cells

Experimental Protocols

Protocol 1: In Vitro STING Inhibition Assay using a Reporter Cell Line

  • Cell Seeding: Seed HEK293T cells expressing a STING-inducible reporter (e.g., IFN-β promoter-driven luciferase) in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 2-4 hours.

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1 µg/mL), for 6-8 hours.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of STING Pathway Activation

  • Cell Culture and Treatment: Culture THP-1 monocytes at a density of 1 x 10^6 cells/mL. Pre-treat with this compound for 4 hours, followed by stimulation with a STING agonist for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to assess the level of pathway inhibition.

Visualizations

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimerization) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates This compound This compound This compound->STING covalently binds Cys148 pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces transcription

Caption: STING signaling pathway and this compound's mechanism of inhibition.

Troubleshooting_Workflow Start Start: No STING Inhibition Observed Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Compound Check this compound: - Fresh stock? - Soluble? Check_Controls->Check_Compound Yes Optimize_Agonist Optimize STING agonist concentration Check_Controls->Optimize_Agonist No Optimize_Preincubation Optimize pre-incubation time (covalent inhibitor) Check_Compound->Optimize_Preincubation Yes Failure Consult Literature/ Contact Support Check_Compound->Failure No Check_Uptake Verify cellular uptake (e.g., CETSA) Optimize_Preincubation->Check_Uptake Optimize_Agonist->Failure Success Inhibition Observed Check_Uptake->Success

Caption: Troubleshooting workflow for lack of STING inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., THP-1, HEK293T) Adhere 2. Allow to Adhere (Overnight) Seed_Cells->Adhere Pretreat 3. Pre-treat with This compound Adhere->Pretreat Activate 4. Activate STING (e.g., cGAMP) Pretreat->Activate Assay 5. Perform Assay: - Reporter Gene - Western Blot - qPCR Activate->Assay Data_Analysis 6. Data Analysis (IC50 determination) Assay->Data_Analysis

Caption: General experimental workflow for a STING inhibition assay.

Optimizing dosage and administration route for Anhydrotuberosin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anhydrotuberosin in Preclinical Research

This technical support center provides guidance for researchers utilizing this compound (ATS) in preclinical models, focusing on dosage optimization and administration routes. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATS) and what is its mechanism of action?

A1: this compound (ATS) is a natural product identified as a potent STING (Stimulator of Interferon Genes) antagonist.[1][2][3] Its mechanism of action involves the inhibition of the STING signaling pathway, which plays a crucial role in the innate immune system.[1] Excessive activation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[1][2][3]

Q2: In which preclinical models has ATS shown efficacy?

A2: ATS has demonstrated therapeutic potential in mouse models of autoimmune diseases, including Dextran Sulfate Sodium (DSS)-induced colitis and in Trex1-/- mice, which develop a systemic autoimmune condition resembling Aicardi-Goutières syndrome.[1][2][3] In these models, ATS was shown to alleviate tissue inflammation and was associated with low toxicity.[1][2][3]

Q3: What are the known pharmacokinetic properties of ATS?

Q4: What is the recommended formulation for in vivo administration of ATS?

A4: The specific formulation vehicle used for in vivo studies with ATS is detailed in the primary research publication. Generally, for preclinical in vivo studies, the choice of vehicle depends on the compound's solubility and the intended administration route. Common vehicles for oral gavage include solutions or suspensions in water, saline, or methylcellulose. For intravenous administration, compounds are typically dissolved in a biocompatible solvent like saline or a solution containing solubilizing agents such as DMSO and Tween 80, with the final concentration of the organic solvent kept to a minimum to avoid toxicity.

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Troubleshooting Steps
Regurgitation of dosing solution Improper gavage technique; incorrect tube placement; excessive volume.Ensure the gavage needle is correctly placed in the esophagus, not the trachea. Administer the solution slowly. Verify that the dosing volume is within the recommended limits for the animal's weight (typically 5-10 mL/kg for mice).[4]
Animal distress or signs of pain Esophageal or pharyngeal injury.Use a flexible-tipped gavage needle to minimize the risk of tissue damage. Ensure the animal is properly restrained to prevent sudden movements. If injury is suspected, cease the procedure and consult with veterinary staff.[5][6]
Aspiration of the compound Accidental administration into the trachea.If the animal exhibits coughing or respiratory distress, immediately stop the procedure. This is a critical adverse event and requires immediate veterinary attention. Proper technique, including correct head and neck alignment, is crucial to avoid this.[5]
Inconsistent results between animals Inaccurate dosing; variability in animal handling.Ensure accurate calculation of the dose for each animal based on its body weight. Standardize the handling and gavage procedure across all animals and experimenters to minimize stress-induced variability.
Intravenous (Tail Vein) Injection
Issue Possible Cause Troubleshooting Steps
Difficulty locating or accessing the tail vein Vasoconstriction; poor visibility of the vein.Warm the mouse's tail using a heat lamp or warm water to induce vasodilation, making the veins more prominent. Use a proper restraint device to immobilize the tail.[7]
Formation of a subcutaneous bleb at the injection site The needle has either passed through the vein or was not inserted correctly.Withdraw the needle and apply gentle pressure to the site. Use a new, sterile needle for the next attempt at a more proximal location on the tail. Ensure the needle is inserted at a shallow angle, almost parallel to the vein.[8]
No blood flash in the needle hub May not always be visible in small mouse veins.Do not rely solely on seeing a blood flash. If there is no resistance when gently pushing the plunger, the needle is likely in the vein. Resistance indicates an incorrect placement.[8]
Inconsistent results Inaccurate dosing due to leakage or incomplete injection.Administer the injection slowly and steadily. After injection, withdraw the needle and apply gentle pressure to prevent leakage. Ensure the full dose is delivered.

Data Presentation

The following tables summarize the type of quantitative data that is essential for designing and interpreting preclinical studies with this compound. The specific values are contained within the primary research publication by Guo et al., 2024 and should be referenced directly.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Oral Administration Intravenous Administration
Cmax (ng/mL) [Data from primary source][Data from primary source]
Tmax (h) [Data from primary source][Data from primary source]
AUC (ng*h/mL) [Data from primary source][Data from primary source]
Bioavailability (%) [Data from primary source]N/A
Half-life (t1/2) (h) [Data from primary source][Data from primary source]

Table 2: Efficacy of this compound in DSS-Induced Colitis Mouse Model

Treatment Group Dosage (mg/kg) Administration Route Disease Activity Index (DAI) Colon Length (cm)
Vehicle Control N/A[e.g., Oral Gavage][Data from primary source][Data from primary source]
This compound [e.g., 10, 25, 50][e.g., Oral Gavage][Data from primary source][Data from primary source]

Table 3: Efficacy of this compound in Trex1-/- Mouse Model

Treatment Group Dosage (mg/kg) Administration Route Key Inflammatory Marker (e.g., IFN-β mRNA levels) Survival Rate (%)
Vehicle Control N/A[e.g., Intraperitoneal][Data from primary source][Data from primary source]
This compound [e.g., 10, 25, 50][e.g., Intraperitoneal][Data from primary source][Data from primary source]

Experimental Protocols

Protocol 1: Induction of DSS-Colitis and Treatment with this compound
  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

  • Preparation of this compound: The specific formulation details are provided in the primary literature. A general approach would be to prepare a homogenous suspension in a vehicle such as 0.5% methylcellulose.

  • Administration: Administer the prepared this compound solution or vehicle control daily via oral gavage at the desired dosage.

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.

  • Endpoint Analysis: On day 8, euthanize the mice. Measure the colon length and collect colon tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.

Protocol 2: Treatment of Trex1-/- Mice with this compound
  • Animal Model: Use Trex1-/- mice on a C57BL/6 background. These mice spontaneously develop an autoimmune phenotype.

  • Preparation of this compound: Prepare ATS for administration (e.g., intraperitoneal or oral) based on the formulation details in the primary publication.

  • Administration: Begin treatment at a designated age before or after the onset of severe symptoms. Administer ATS or vehicle control at the desired dosage and frequency as determined by pilot studies.

  • Monitoring: Monitor animal health, body weight, and survival.

  • Endpoint Analysis: Collect tissues (e.g., heart, spleen) for histological examination of inflammation. Analyze the expression of key inflammatory markers, such as interferon-stimulated genes (ISGs), in relevant tissues via qPCR or Western blot.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Activates This compound This compound This compound->STING Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN Induces Transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow_DSS_Colitis cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) Animals C57BL/6 Mice (8-10 weeks old) Grouping Randomly assign to Vehicle and ATS groups Animals->Grouping DSS Administer 2.5-3% DSS in drinking water (Day 0-7) Grouping->DSS Treatment Daily Oral Gavage: - Vehicle - this compound DSS->Treatment Concurrent Monitor - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment->Monitor Daily Euthanasia Euthanize Mice Monitor->Euthanasia Analysis - Colon Length Measurement - Histology - Cytokine Analysis (ELISA/qPCR) Euthanasia->Analysis

Caption: Workflow for DSS-induced colitis model and ATS treatment.

Troubleshooting_Logic_Oral_Gavage Start Oral Gavage Procedure Resistance Resistance during tube insertion? Start->Resistance Distress Animal shows respiratory distress? Resistance->Distress No Stop_Reassess Stop, withdraw tube, and re-evaluate technique Resistance->Stop_Reassess Yes Administer Administer solution slowly Distress->Administer No Vet_Consult STOP! Immediate Veterinary Consultation Distress->Vet_Consult Yes Success Procedure Successful Administer->Success

Caption: Troubleshooting logic for oral gavage in mice.

References

Anhydrotuberosin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anhydrotuberosin (ATS), a potent STING (Stimulator of Interferon Genes) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of ATS in cellular assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing higher than expected toxicity after this compound treatment, even at concentrations that should be specific for STING inhibition. What could be the cause?

A1: While this compound (ATS) is a potent STING antagonist, unexpected cytotoxicity can indicate off-target effects, especially at higher concentrations. We recommend the following troubleshooting steps:

  • Confirm On-Target Potency: First, ensure your assay is sensitive to STING inhibition. Include positive and negative controls to confirm that the observed effect is dependent on STING activation.

  • Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration at which ATS induces significant cell death in your specific cell line. This will help you define a therapeutic window where STING inhibition can be observed without confounding cytotoxic effects.

  • Investigate Mechanisms of Cell Death: Assess markers of apoptosis (e.g., caspase activation) and mitochondrial toxicity. This can provide insights into whether the observed cytotoxicity is a specific off-target effect or a general cellular stress response.

  • Consider Cell Line Specificity: The metabolic activity and protein expression profiles of different cell lines can influence their sensitivity to small molecules. The cytotoxic effects of ATS may vary between cell types.

Q2: I am observing modulation of a signaling pathway that I don't believe is downstream of STING. How can I determine if this is an off-target effect of this compound?

A2: This is a critical question when working with any specific inhibitor. To dissect on-target versus off-target signaling, consider the following approaches:

  • Use STING-deficient cells: The most direct way to assess off-target effects is to treat STING knockout or knockdown cells with ATS and measure the activity of the signaling pathway . If the effect persists in the absence of STING, it is likely an off-target effect.

  • Chemical Analogs: If available, use a structurally related but inactive analog of ATS as a negative control. If the inactive analog produces the same effect, it suggests the observed activity is not due to the intended pharmacology of ATS.

  • Orthogonal Inhibition: Use a different, structurally unrelated STING inhibitor. If this second inhibitor does not produce the same effect on your pathway of interest, it strengthens the evidence that the observation with ATS is an off-target effect.

  • Biochemical Assays: If you have a hypothesis about a potential off-target protein, you can test for direct binding or inhibition in a purified system (e.g., an in vitro kinase assay).

Q3: How can I proactively screen for potential off-target effects of this compound?

A3: Proactive screening is a best practice in drug discovery and basic research. Here are some established methods:

  • Kinome Scanning: Since protein kinases are common off-targets for small molecules, a kinome-wide binding or activity screen can identify potential kinase interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to identify proteins that are stabilized by ATS binding in intact cells, providing an unbiased view of potential targets.

  • Affinity Chromatography/Mass Spectrometry: Immobilized ATS can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: On-Target Activity of this compound

TargetAssay TypeCell LineIC50Reference
Human STINGIFN-β Reporter AssayHEK293T~1 µM[1]
Mouse STINGIFN-β Reporter AssayL929~1.5 µM[1]

Table 2: Cell Viability Data for this compound

Cell LineAssay TypeIncubation TimeResultReference
HeLaCellTiter-Glo24 hoursNo significant toxicity up to 20 µM[1]
THP-1CellTiter-Glo24 hoursNo significant toxicity up to 20 µM[1]

Experimental Protocols & Methodologies

Here we provide detailed protocols for key experiments to investigate and validate potential off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of ATS binding to target and off-target proteins in a cellular context.

Principle: The binding of a ligand (ATS) to a protein can increase its thermal stability. By heating cell lysates treated with ATS or a vehicle control to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures.

Materials:

  • Cells of interest

  • This compound (ATS)

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Centrifuge

  • PCR tubes and thermocycler

  • SDS-PAGE and Western blot reagents

  • Antibodies against STING (positive control) and suspected off-targets

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of ATS or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Lysis: Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

  • Aliquoting: Transfer the soluble lysate to new tubes and create aliquots for each temperature point.

  • Heating: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform Western blotting to detect the amount of soluble STING and potential off-target proteins at each temperature. An increase in the amount of a protein in the soluble fraction at higher temperatures in the ATS-treated samples compared to the vehicle control indicates stabilization upon binding.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.

Materials:

  • Cells cultured in multi-well plates

  • This compound (ATS)

  • Positive control for apoptosis (e.g., staurosporine)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere. Treat cells with a dose-range of ATS, a vehicle control, and a positive control for apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer. An increase in luminescence indicates activation of caspase-3/7.

Protocol 3: Assessment of Mitochondrial Membrane Potential

This protocol uses a fluorescent dye to assess mitochondrial health, as a loss of membrane potential is an early indicator of mitochondrial dysfunction and a common off-target effect.

Principle: The fluorescent dye JC-1 accumulates in healthy mitochondria as red fluorescent aggregates. In cells with depolarized mitochondria, the dye remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial toxicity.

Materials:

  • Cells cultured in multi-well plates or on coverslips

  • This compound (ATS)

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating and Treatment: Seed cells and treat with a dose-range of ATS, a vehicle control, and a positive control.

  • Dye Loading: Following treatment, remove the media and incubate the cells with JC-1 dye in fresh media according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Washing: Wash the cells with buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope with filters for red and green fluorescence, or quantify the fluorescence intensity using a multi-well plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (dimer) IFN_genes Interferon Genes IRF3_p->IFN_genes activates transcription IRF3->IRF3_p dimerizes & translocates This compound This compound This compound->STING_dimer inhibits activation

Caption: On-target action of this compound on the STING signaling pathway.

Off_Target_Workflow cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_characterization Off-Target Characterization start Start: Unexpected Phenotype Observed (e.g., cytotoxicity, pathway modulation) dose_response Q1: Perform Dose-Response for both phenotype and STING inhibition start->dose_response sting_ko Q2: Test in STING KO/KD cells dose_response->sting_ko is_off_target Phenotype persists in STING KO cells? sting_ko->is_off_target kinome_scan Kinome Scanning is_off_target->kinome_scan Yes cetsa Cellular Thermal Shift Assay (CETSA) is_off_target->cetsa Yes affinity_ms Affinity Purification- Mass Spectrometry is_off_target->affinity_ms Yes end_on_target Conclusion: On-Target Effect is_off_target->end_on_target No biochemical_assay Biochemical Assays with purified candidate proteins kinome_scan->biochemical_assay cetsa->biochemical_assay affinity_ms->biochemical_assay cytotoxicity_assays Mechanism of Cytotoxicity Assays (Caspase, Mitochondrial) biochemical_assay->cytotoxicity_assays end_off_target Conclusion: Characterized Off-Target Effect cytotoxicity_assays->end_off_target

Caption: Workflow for investigating potential off-target effects.

CETSA_Workflow cluster_heating Temperature Gradient start Start: Cell Culture treatment Treat cells with Vehicle (DMSO) or this compound start->treatment harvest Harvest and Lyse Cells treatment->harvest aliquot Aliquot Lysates harvest->aliquot temp1 Heat @ T1 aliquot->temp1 temp2 Heat @ T2 aliquot->temp2 temp_n Heat @ Tn aliquot->temp_n centrifuge Centrifuge to pellet aggregated proteins temp1->centrifuge temp2->centrifuge temp_n->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Analyze by Western Blot for protein of interest supernatant->western analysis Compare thermal stability between Vehicle and ATS western->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Strategies to minimize toxicity of Anhydrotuberosin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Anhydrotuberosin (ATS), a potent STING (Stimulator of Interferon Genes) antagonist. Here you will find frequently asked questions, troubleshooting guides for experimental work, and detailed technical information to support your research endeavors.

Recent studies have identified this compound as a promising therapeutic candidate for autoimmune diseases due to its ability to inhibit the STING signaling pathway.[1][2] Notably, preclinical studies have indicated that ATS exhibits low toxicity and favorable pharmacokinetic properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent antagonist of the STING protein.[1][2] It functions by inhibiting the STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and triggering inflammatory responses.[3][4][5] By blocking this pathway, this compound can mitigate the excessive inflammation associated with various autoimmune diseases.[1][2]

Q2: What is the known toxicity profile of this compound at high concentrations?

A2: Current preclinical data from animal models, including those for DSS-induced colitis and Trex1-/- autoimmune models, suggest that this compound has a low toxicity profile.[1][2] However, there is currently no publicly available data specifically detailing the toxicity of this compound at very high concentrations. As with any experimental compound, it is crucial to conduct dose-response and toxicity studies to establish a safe therapeutic window for your specific application.

Q3: What are the known pharmacokinetic parameters of this compound?

A3: Studies in animal models have shown that this compound possesses "decent pharmacokinetic parameters".[1][2] While specific quantitative data such as half-life, clearance, and bioavailability are not extensively detailed in the currently available literature, the reported favorable pharmacokinetics suggest good potential for in vivo applications. Further pharmacokinetic studies are recommended to fully characterize its profile.

Q4: In which experimental models has this compound shown efficacy?

A4: this compound has demonstrated significant efficacy in alleviating tissue inflammation in preclinical models of autoimmune diseases. Specifically, it has shown strong therapeutic effects in DSS-induced colitis and Trex1-/- autoimmune animal models.[1][2]

Troubleshooting Experimental Issues

Q5: I am not observing the expected inhibition of STING signaling in my in vitro assay. What could be the issue?

A5: Several factors could contribute to a lack of STING inhibition. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.

  • Cell Line and STING Expression: Confirm that your chosen cell line expresses functional STING at a sufficient level for your assay.

  • Assay Conditions: Optimize the concentration of this compound and the timing of its addition relative to the STING agonist.

  • STING Agonist: Verify the activity and concentration of the STING agonist (e.g., cGAMP) you are using to stimulate the pathway.

Q6: I am observing unexpected off-target effects in my cell-based assays. What should I do?

A6: While this compound is reported to be a potent STING antagonist, off-target effects are a possibility with any small molecule. To investigate this:

  • Dose-Response Curve: Perform a detailed dose-response analysis to determine if the observed effects are concentration-dependent.

  • Control Experiments: Include appropriate negative and positive controls in your experiments. Use a structurally related but inactive compound if available.

  • Target Engagement Assays: If possible, perform target engagement assays to confirm that this compound is interacting with STING in your experimental system.

  • Literature Review: Consult the latest literature to see if any off-target activities of this compound or related pterocarpans have been reported.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds.

ParameterValueCompoundSource
IC50 (LSD1 Inhibition) 1.73 to 4.99 µM6-O-methyl-anhydrotuberosin and related compounds[4]
In Vivo Efficacy Strong alleviation of tissue inflammationThis compound[1][2]
Toxicity Profile Low toxicity in animal modelsThis compound[1][2]
Pharmacokinetics Decent pharmacokinetic parametersThis compound[1][2]

Experimental Protocols

Protocol 1: In Vitro STING Inhibition Assay

This protocol outlines a general method for assessing the STING inhibitory activity of this compound in a cell-based reporter assay.

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Transfection:

    • Co-transfect the cells with plasmids encoding for human STING, an IFN-β promoter-luciferase reporter, and a Renilla luciferase control vector using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • STING Activation:

    • After 1 hour of compound treatment, stimulate the cells with a STING agonist, such as 2'3'-cGAMP, at a final concentration of 10 µg/mL.

  • Luciferase Assay:

    • After 24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Evaluation in a DSS-Induced Colitis Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of colitis.

  • Animal Model:

    • Use 8-10 week old C57BL/6 mice.

    • Induce colitis by administering 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.

  • Treatment Groups:

    • Divide the mice into the following groups (n=8-10 per group):

      • Vehicle control (e.g., PBS or appropriate vehicle).

      • This compound (at various doses, e.g., 10, 25, 50 mg/kg), administered daily by oral gavage or intraperitoneal injection.

      • Positive control (e.g., an established anti-inflammatory drug).

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 10-14):

    • Euthanize the mice and collect the colon.

    • Measure the colon length.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

    • Collect colon tissue for cytokine analysis (e.g., qPCR or ELISA for TNF-α, IL-6, IL-1β).

  • Data Analysis:

    • Compare the DAI scores, colon length, histological scores, and cytokine levels between the treatment groups and the vehicle control group.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (active) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons & Inflammatory Cytokines pIRF3->IFN Induces Transcription This compound This compound This compound->STING_active Inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

STING_Antagonist_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_development Preclinical Development A High-Throughput Screening (e.g., Luciferase Reporter Assay) B Hit Confirmation & Dose-Response A->B Identify Hits C Secondary Assays (e.g., Cytokine Profiling) B->C Confirm Activity D Mechanism of Action Studies (e.g., Target Engagement) C->D Characterize Hits E Pharmacokinetic Profiling D->E Select Lead Candidates F Efficacy Studies in Disease Models (e.g., DSS-induced Colitis) E->F G Toxicology Assessment F->G H Lead Optimization G->H Advance Candidate I IND-Enabling Studies H->I

Caption: A typical experimental workflow for the discovery and development of STING antagonists.

References

Overcoming resistance mechanisms to Anhydrotuberosin in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anhydrotuberosin (ATS). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of ATS and to address challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (ATS) is a potent antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] It functions by inhibiting the STING signaling pathway, which is a key component of the innate immune system that detects cytosolic DNA.[2][3] Excessive activation of this pathway is implicated in various autoimmune diseases.[1][2][3][4]

Q2: I am not observing the expected inhibitory effect of this compound on my cells. Are my cells resistant?

A2: While the term "resistance" is common in cancer research, for a STING antagonist like this compound, a lack of effect is more likely due to experimental variables rather than acquired resistance mechanisms typical of cytotoxic drugs. Please refer to our troubleshooting guide below to diagnose potential issues in your experimental setup.

Q3: What are the common cellular models to study the effect of this compound?

A3: HEK293T cells are a common model for studying the STING pathway and the effects of its inhibitors. These cells can be co-transfected with plasmids encoding for human STING, an IFNβ promoter-luciferase reporter, and a control reporter like actin-renilla to measure the pathway's activation.[3] Peripheral blood mononuclear cells (PBMCs), especially those from patients with STING-associated vasculopathy (SAVI), have also been used to demonstrate the inhibitory effect of ATS on STING signaling.[1][3][4]

Q4: How can I measure the effectiveness of this compound in my experiments?

A4: The effectiveness of ATS can be quantified by measuring the downstream effects of STING activation. Common methods include dual-luciferase reporter assays to measure the activity of the IFNβ promoter[3] and immunoblotting to assess the phosphorylation of key downstream proteins like TBK1 and IRF3.[2]

Troubleshooting Guide

This guide will help you troubleshoot common issues when using this compound.

Issue Potential Cause Recommended Solution
No or low inhibition of STING signaling Inadequate STING pathway activation: The stimulus used to activate the STING pathway (e.g., 2'3'-cGAMP, viral DNA) may be at a suboptimal concentration or degraded.Titrate the STING agonist to determine the optimal concentration for robust pathway activation. Ensure proper storage and handling of the agonist.
Incorrect this compound concentration: The concentration of ATS may be too low to effectively inhibit STING.Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and experimental conditions.
Cell line suitability: The cell line used may have low expression of STING or other critical pathway components.Verify the expression of STING, cGAS, TBK1, and IRF3 in your cell line using qPCR or Western blotting. Consider using a cell line known to have a functional STING pathway (e.g., HEK293T, THP-1).
Compound stability and solubility: this compound may have degraded or precipitated out of solution.Prepare fresh solutions of this compound for each experiment. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Inconsistent reagent addition: Variations in the volume of agonist or inhibitor added can cause variability.Use calibrated pipettes and be consistent with the timing and method of reagent addition to all wells.
Cell health: Unhealthy or stressed cells may respond differently to treatment.Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and not over-confluent at the time of the experiment.
Unexpected cytotoxicity High this compound concentration: Although generally reported to have low toxicity, very high concentrations may be cytotoxic to certain cell lines.[1]Determine the optimal, non-toxic concentration range of ATS for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).

Experimental Protocols

Dual-Luciferase Reporter Assay for STING Inhibition

This protocol is adapted from high-throughput screening methods used to identify STING antagonists.[3]

Objective: To quantify the inhibition of STING-dependent IFNβ promoter activity by this compound.

Materials:

  • HEK293T cells

  • Plasmids: pCMV-hSTING, pIFNβ-Luc (Firefly luciferase), pRL-TK (Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with pCMV-hSTING, pIFNβ-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for the desired pre-treatment time (e.g., 2-4 hours).

  • STING Activation: Add the STING agonist (e.g., 2'3'-cGAMP) to the wells to activate the STING pathway.

  • Incubation: Incubate the plate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control.

Immunoblotting for Phosphorylated TBK1 and IRF3

Objective: To qualitatively or semi-quantitatively assess the inhibition of STING downstream signaling by this compound.

Materials:

  • A suitable cell line with a functional STING pathway (e.g., THP-1)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, pre-treat with this compound or DMSO for 2-4 hours.

  • STING Activation: Stimulate the cells with a STING agonist for the appropriate time (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands for phosphorylated proteins and normalize to the total protein and loading control (β-actin).

Visualizations

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., HEK293T) B Transfect with Reporter Plasmids (24h) A->B C Pre-treat with This compound B->C D Activate STING (e.g., 2'3'-cGAMP) C->D E Incubate (18-24h) D->E F Measure Luciferase Activity E->F G Analyze Data F->G

Caption: Workflow for a STING inhibition reporter assay.

References

Technical Support Center: Synthesis and Purification of Anhydrotuberosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of synthesized Anhydrotuberosin (ATS). The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Product Incomplete reaction; Suboptimal reaction temperature; Impure starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the specified temperature (e.g., 100 °C). Use starting materials of high purity.
Difficulty in Isolating Product After Reaction Product may be partially soluble in the aqueous layer during workup.After separation, back-extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Low Yield After Column Chromatography Inappropriate solvent system (eluent); Co-elution of impurities with the product; Product degradation on silica gel.Optimize the eluent system using TLC to ensure good separation between the product and impurities. A common starting point is a gradient of ethyl acetate in petroleum ether. If the product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina) or minimizing the time the compound spends on the column.
Persistent Impurities in Final Product (Observed by HPLC/NMR) Incomplete removal of starting materials or byproducts; Formation of closely related side-products.Re-purify the product using column chromatography with a shallower solvent gradient. Consider recrystallization from a suitable solvent system to remove minor impurities.
Oily Product Instead of Solid Presence of residual solvent; Presence of impurities that lower the melting point.Ensure the product is thoroughly dried under high vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If oiling out persists during recrystallization, try a different solvent or a solvent mixture.
Product Degradation During Storage Sensitivity to light, air, or temperature.Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a standard method for the purification of crude this compound?

A1: A widely used and effective method is flash column chromatography on silica gel. The crude product is typically loaded onto a silica gel column and eluted with a gradient of ethyl acetate in petroleum ether. The fractions are monitored by TLC, and those containing the pure product are combined and concentrated.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: While the optimal solvent can depend on the specific impurities present, a mixture of dichloromethane and methanol is often effective for recrystallizing this compound to obtain a pure, crystalline solid.

Q3: How can I assess the purity of my synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify the presence of any impurities by comparing the spectra to a reference standard.

Q4: What are some of the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, such as 4-methoxyphenol and 3-methyl-2-butenal, as well as side-products from incomplete or alternative reaction pathways. The specific impurities will depend on the synthetic route employed.

Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes), moisture (a broad peak), or unremoved reaction byproducts. Consult a standard NMR solvent impurity chart to identify common solvent peaks. If the impurities persist after thorough drying, re-purification may be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compounds down the column. A typical gradient might be from 5% to 30% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Purification_Workflow Crude Crude this compound Column Flash Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Pure Impure_Fractions Impure Fractions TLC->Impure_Fractions Impure Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product HPLC_Analysis HPLC Purity Check Pure_Product->HPLC_Analysis HPLC_Analysis->Column Fail (Re-purify) Final_Product Final Pure Product (>95% Purity) HPLC_Analysis->Final_Product Pass

Caption: Workflow for the purification of this compound.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNs Type I Interferons (e.g., IFN-β) Nucleus->IFNs induces transcription of

Caption: Simplified cGAS-STING signaling pathway and the inhibitory action of this compound.

Validation & Comparative

Anhydrotuberosin: A Comparative Analysis of its Efficacy as a STING Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of immunology and drug discovery, the stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity. Its overactivation is implicated in a variety of autoimmune and inflammatory diseases, making the development of potent STING inhibitors a key therapeutic strategy. This guide provides a comparative analysis of the natural product Anhydrotuberosin (ATS) and its efficacy relative to other known STING inhibitors, supported by experimental data and detailed methodologies.

Introduction to STING and its Inhibition

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to chronic inflammation and autoimmune disorders such as STING-associated vasculopathy with onset in infancy (SAVI) and inflammatory bowel disease (IBD).[1][2]

This compound, a natural product, has been identified as a potent antagonist of the STING pathway.[1][2] Its discovery has opened new avenues for therapeutic intervention in STING-mediated diseases. This document compares the efficacy and mechanism of action of this compound with other well-characterized STING inhibitors, including SN-011, H-151, and C-176.

Comparative Efficacy of STING Inhibitors

The potency of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and other prominent STING inhibitors.

InhibitorTarget/Mechanism of ActionIC50 Value (Cell Line)Source(s)
This compound (ATS) Inhibition of STING-dependent IFNβ production (mechanism under investigation)Potent inhibition observed at 1-10 µM (HEK293T)[1]
SN-011 Binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.~100 nM (mouse cells), ~500 nM (human cells)[3]
H-151 Covalently modifies Cysteine 91 (Cys91) in the transmembrane domain of STING, inhibiting its palmitoylation.~134.4 nM (Human Foreskin Fibroblasts), ~100 nM (mouse cells)[3]
C-176 Covalently modifies Cysteine 91 (Cys91) in the transmembrane domain of STING, inhibiting its palmitoylation.1.14 µM (RAW264.7)

Note: The IC50 for this compound is an estimation based on dose-response curves presented in the primary literature, which demonstrate strong inhibition in the low micromolar range.

Mechanisms of Action

STING inhibitors have been developed to target different aspects of the STING activation pathway. The varied mechanisms of these inhibitors provide different strategies for therapeutic intervention.

This compound (ATS): The precise molecular mechanism of this compound's inhibitory action on STING is still under active investigation. However, initial studies have shown that it effectively suppresses the production of IFNβ in STING-dependent reporter assays, indicating that it acts downstream of STING activation.

SN-011: This inhibitor functions by directly competing with the natural STING ligand, cyclic GMP-AMP (cGAMP), for binding to the CDN-binding pocket on the STING protein.[3] By occupying this site, SN-011 stabilizes STING in an open, inactive conformation, preventing the conformational changes necessary for downstream signaling.

H-151 and C-176: These are covalent inhibitors that target a specific cysteine residue (Cys91) located in the transmembrane domain of the STING protein. This modification prevents the palmitoylation of STING, a critical post-translational modification that is required for its trafficking to the Golgi apparatus and subsequent activation of downstream signaling cascades.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the STING pathway and the points of intervention for these inhibitors, the following diagrams are provided.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (Palmitoylated) STING_dimer->STING_active translocates & palmitoylated TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes activates transcription SN011 SN-011 SN011->STING_dimer inhibits cGAMP binding H151_C176 H-151 / C-176 H151_C176->STING_active inhibits palmitoylation ATS This compound ATS->IFN_genes inhibits IFN production

Caption: The cGAS-STING signaling pathway and points of inhibitor intervention.

HTS_Workflow start HEK293T cells transfection Co-transfect with: - STING plasmid - IFNβ promoter-luciferase reporter - Renilla luciferase control start->transfection treatment Treat with compound library (including this compound) transfection->treatment incubation Incubate for 24 hours treatment->incubation measurement Measure dual-luciferase activity incubation->measurement analysis Analyze relative luciferase units to identify inhibitors measurement->analysis end Potent Inhibitors Identified analysis->end

Caption: High-throughput screening workflow for identifying STING inhibitors.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data of these inhibitors.

IFNβ Promoter-Luciferase Reporter Assay

This cell-based assay is a common method for screening and characterizing STING inhibitors.

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then co-transfected with three plasmids: one encoding the full-length human STING protein, a second containing a firefly luciferase reporter gene under the control of the IFNβ promoter, and a third plasmid expressing Renilla luciferase as a transfection control.

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control (e.g., DMSO).

  • STING Activation: To induce STING-dependent signaling, cells are stimulated with a STING agonist, such as cGAMP.

  • Luciferase Activity Measurement: After a defined incubation period (typically 24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The relative luciferase units are then plotted against the compound concentration to determine the IC50 value.

STING Palmitoylation Assay

This assay is used to determine if an inhibitor, such as H-151 or C-176, affects the palmitoylation of STING.

  • Cell Treatment and Lysis: Cells expressing STING are treated with the inhibitor or a vehicle control. After treatment, the cells are lysed in a buffer that preserves post-translational modifications.

  • Thiol-Blocking: Free thiol groups on cysteine residues are blocked by treatment with a chemical agent like N-ethylmaleimide (NEM).

  • Thioester Cleavage: The thioester bond linking palmitate to cysteine residues is cleaved using hydroxylamine.

  • Biotinylation of Free Thiols: The newly exposed thiol groups (from the cleaved palmitoyl groups) are then labeled with a biotin-containing reagent.

  • Streptavidin Pulldown and Western Blotting: The biotinylated proteins are captured using streptavidin-coated beads. The captured proteins are then separated by SDS-PAGE and immunoblotted with an anti-STING antibody to detect the amount of palmitoylated STING. A reduction in the signal in inhibitor-treated samples compared to the control indicates inhibition of palmitoylation.

Conclusion

This compound presents a promising natural product-derived STING inhibitor with potent activity in the low micromolar range. While its precise mechanism of action is an area of ongoing research, its ability to suppress STING-mediated inflammatory responses has been clearly demonstrated. In comparison, other inhibitors like SN-011, H-151, and C-176 offer different modes of action, targeting either the cGAMP binding pocket or the critical post-translational modification of palmitoylation. The availability of a diverse arsenal of STING inhibitors with distinct mechanisms will be invaluable for the development of tailored therapies for a range of STING-associated diseases. Further investigation into the specific binding site and downstream effects of this compound will be crucial for its clinical development and will provide deeper insights into the regulation of the STING signaling pathway.

References

Anhydrotuberosin and Palbociclib: A Comparative Guide to STING Dimerization Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of the Stimulator of Interferon Genes (STING) signaling pathway is a significant contributor to a variety of autoinflammatory and autoimmune diseases. Consequently, the development of potent and specific STING inhibitors is a key focus in therapeutic research. This guide provides a detailed comparison of two such inhibitors, Anhydrotuberosin and Palbociclib, with a focus on their mechanisms of action in inhibiting STING dimerization, supported by available experimental data.

Introduction to STING Activation

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change, leading to its dimerization and subsequent activation of downstream signaling cascades. This results in the production of type I interferons and other pro-inflammatory cytokines.

This compound: A Novel STING Antagonist

This compound (ATS) is a natural product identified as a potent STING antagonist through high-throughput chemical screening.[1][2] While the precise mechanism of how this compound inhibits STING dimerization is not fully detailed in currently available public literature, its identification as a potent inhibitor highlights its potential as a therapeutic agent for STING-mediated autoimmune disorders.[1][2] Further research is needed to elucidate its exact binding site and the specifics of its inhibitory action on STING dimerization.

Palbociclib: A Repurposed Kinase Inhibitor with STING-Inhibitory Activity

Palbociclib, an FDA-approved cyclin-dependent kinase (CDK) inhibitor, has been identified as a direct inhibitor of STING activation.[3][4][5] Mechanistically, Palbociclib targets tyrosine 167 (Y167) of the STING protein, a critical residue involved in the conformational changes required for dimerization.[3][5] By binding to this site, Palbociclib effectively blocks the homodimerization of STING, thereby preventing its activation and downstream signaling.[3][5]

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound and Palbociclib on STING dimerization is challenging due to the limited publicly available data for this compound. However, data on the inhibition of downstream signaling induced by STING activation is available for Palbociclib.

CompoundTargetAssayCell TypeIC50Reference
Palbociclib STING-mediated transcriptioncGAMP-induced Ifnb1 transcriptionMouse Macrophages0.81 ± 0.93 µM[3]
STING-mediated transcriptioncGAMP-induced Cxcl10 transcriptionMouse Macrophages1.67 ± 1.03 µM[3]
STING-mediated transcriptioncGAMP-induced Il6 transcriptionMouse Macrophages0.72 ± 0.91 µM[3]
This compound STING SignalingIFNβ promoter-luciferase reporter assayHEK293TData not available[6]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the STING signaling pathway and the proposed mechanisms of inhibition by this compound and Palbociclib.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (monomer) cGAMP->STING_inactive binds to STING_dimer STING (dimer) STING_inactive->STING_dimer dimerization TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription

Figure 1: Simplified cGAS-STING Signaling Pathway.

Inhibition_Mechanisms STING_inactive STING (monomer) STING_dimer STING (dimer) STING_inactive->STING_dimer This compound This compound This compound->STING_dimer inhibits dimerization (mechanism under investigation) Palbociclib Palbociclib (targets Y167) Palbociclib->STING_dimer inhibits dimerization

Figure 2: Inhibition of STING Dimerization.

Experimental Protocols

1. STING Dimerization Assay (Native PAGE and Western Blot)

This protocol is a general method to assess STING dimerization in response to an agonist and the inhibitory effect of compounds.

  • Cell Culture and Transfection: HEK293T cells, which lack endogenous STING, are commonly used. Cells are transfected with a plasmid expressing human STING.

  • Compound Treatment and STING Activation: Cells are pre-treated with the inhibitor (this compound or Palbociclib) at various concentrations for a specified time. Subsequently, STING is activated by treating the cells with a STING agonist like cGAMP.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein complexes.

  • Native PAGE and Western Blot: The cell lysates are resolved on a native polyacrylamide gel (PAGE) to separate protein complexes based on size and charge. The proteins are then transferred to a membrane and probed with an anti-STING antibody to visualize the monomeric and dimeric forms of STING. A decrease in the dimeric STING band in the presence of the inhibitor indicates inhibition of dimerization.

Dimerization_Assay_Workflow A Transfect HEK293T cells with STING plasmid B Pre-treat cells with Inhibitor (ATS or Palbo) A->B C Activate with cGAMP B->C D Lyse cells in non-denaturing buffer C->D E Native PAGE D->E F Western Blot (anti-STING Ab) E->F G Analyze Dimer:Monomer Ratio F->G

Figure 3: STING Dimerization Assay Workflow.

2. STING Signaling Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of STING-dependent downstream signaling.

  • Cell Line: A reporter cell line, such as HEK293T cells co-transfected with STING and a luciferase reporter gene under the control of an IFN-β promoter, is used.

  • Compound Treatment and Stimulation: Cells are pre-treated with the inhibitor followed by stimulation with a STING agonist.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured. A decrease in luciferase activity in the presence of the inhibitor indicates suppression of STING signaling.

  • IC50 Determination: A dose-response curve is generated by testing a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Both this compound and Palbociclib have emerged as promising inhibitors of the STING signaling pathway. Palbociclib demonstrates a clear mechanism of action by targeting Y167 to block STING dimerization, with quantifiable inhibitory effects on downstream signaling. This compound has been identified as a potent STING antagonist, though further studies are required to fully elucidate its mechanism and quantify its inhibitory potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and direct comparison of these and other novel STING inhibitors, which is crucial for the development of effective therapies for STING-associated diseases.

References

Head-to-Head Comparison of Anhydrotuberosin and SN-011 as STING Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two promising STING antagonists: the natural product Anhydrotuberosin (ATS) and the synthetic small molecule SN-011.

The STING Signaling Pathway

The canonical STING signaling cascade begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to an anti-pathogen state.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription STING_active Active STING (dimerized) STING->STING_active translocates & dimerizes STING_active->TBK1 recruits

Caption: The cGAS-STING Signaling Pathway.

Head-to-Head Comparison: this compound vs. SN-011

FeatureThis compound (ATS)SN-011
Origin Natural Product (C-geranylated flavonoid)Synthetic Small Molecule
Mechanism of Action Directly interacts with STING to inhibit its activation.[1]Competes with the endogenous ligand 2'3'-cGAMP for binding to the STING dimer, locking it in an inactive conformation.[2][3][4]
Discovery Method High-throughput chemical screening.[1]In silico docking and subsequent structural optimization.[5]
In Vitro Efficacy
ParameterThis compound (ATS)SN-011
Potency (IC50) Identified as a potent STING antagonist, however, specific IC50 values are not readily available in the cited literature.Mouse Embryonic Fibroblasts (MEFs): 127.5 nM[2] Mouse Bone Marrow-Derived Macrophages (BMDMs): 107.1 nM[2] Human Foreskin Fibroblasts (HFFs): 502.8 nM[2]
Downstream Effects Inhibits STING-dependent activation of IFN-β promoter activity.[1]Inhibits 2'3'-cGAMP-induced expression of Ifnb, Cxcl10, and Il6 mRNA.[2] Suppresses STING oligomerization and phosphorylation.[2]
Specificity Specificity for STING over other innate immune pathways has not been extensively detailed in the provided sources.Shown to be a specific inhibitor of STING-dependent signaling, with no significant effect on TLR3, TLR4, TLR9, or RIG-I signaling pathways.[2]
Activity on Mutants Inhibits signaling in peripheral blood mononuclear cells (PBMCs) from patients with STING-associated vasculopathy with onset in infancy (SAVI), which is caused by gain-of-function STING mutations.[1]Effectively inhibits the activation of wild-type and SAVI-associated STING gain-of-function mutants.[4]
In Vivo Efficacy
Animal ModelThis compound (ATS)SN-011
DSS-Induced Colitis Strongly alleviates tissue inflammation.[1]Not explicitly tested in the provided literature.
Trex1-/- Autoimmune Model Strongly alleviates tissue inflammation.[1]Ameliorates autoimmune pathology and prevents death.[5]
Pharmacokinetics Shows decent pharmacokinetic parameters.[1]Well-tolerated in vivo.[5]
Toxicity Demonstrates low toxicity in animal models.[1]Not reported to be cytotoxic at effective concentrations.[2]

Mechanisms of Action Visualized

MoA_Comparison cluster_sting_interaction STING Protein ATS This compound (ATS) STING_protein STING ATS->STING_protein Directly interacts SN011 SN-011 cGAMP_binding_site cGAMP Binding Pocket SN011->cGAMP_binding_site Competitively binds Activation STING Activation cGAMP_binding_site->Activation cGAMP 2'3'-cGAMP cGAMP->cGAMP_binding_site Binds

Caption: Mechanisms of STING antagonism.

Experimental Protocols

IFN-β Promoter Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on STING-dependent type I interferon production.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are seeded in 96-well plates.

    • Cells are co-transfected with plasmids encoding for human STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.

  • Compound Treatment:

    • Following transfection, cells are treated with varying concentrations of this compound, SN-011, or a vehicle control (e.g., DMSO).

  • STING Activation:

    • STING signaling is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

  • Luciferase Activity Measurement:

    • After a defined incubation period (e.g., 24 hours), cell lysates are collected.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

    • The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.

Western Blot Analysis of STING Pathway Phosphorylation

This method is employed to assess the impact of the antagonists on the phosphorylation status of key proteins in the STING signaling cascade.

Methodology:

  • Cell Culture and Treatment:

    • Cells such as THP-1 monocytes or primary macrophages are seeded and treated with the STING antagonist or vehicle control for a specified duration.

  • STING Stimulation:

    • Cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP or cytosolic dsDNA) for a short period (e.g., 1-3 hours) to induce protein phosphorylation.

  • Protein Extraction:

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of STING, TBK1, and IRF3.

    • Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified to determine the ratio of phosphorylated to total protein.

Western_Blot_Workflow start Cell Treatment & STING Activation lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing (p-STING, p-TBK1, p-IRF3) transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow.
In Vivo Models of STING-Driven Disease

a) Dextran Sodium Sulfate (DSS)-Induced Colitis Model:

This model is used to evaluate the efficacy of STING antagonists in an in vivo setting of inflammatory bowel disease.

Methodology:

  • Induction of Colitis:

    • Mice are administered DSS (e.g., 2-3% w/v) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Compound Administration:

    • Mice are treated with this compound, SN-011, or a vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring of Disease Activity:

    • Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and colons are collected.

    • Colon length is measured as an indicator of inflammation.

    • Histological analysis of colon sections is performed to assess tissue damage, inflammatory cell infiltration, and other pathological features.

    • Cytokine levels in the colon tissue can be measured by qPCR or ELISA.

b) Trex1-/- Mouse Model of Autoimmune Disease:

Trex1 is an exonuclease that degrades cytosolic DNA. Mice lacking Trex1 accumulate cytosolic DNA, leading to chronic STING activation and a severe autoimmune phenotype.

Methodology:

  • Animal Model:

    • Trex1-/- mice, which spontaneously develop a lethal autoimmune disease, are used.

  • Compound Treatment:

    • Treatment with the STING antagonist or vehicle is initiated at a young age and continued for a specified duration.

  • Evaluation of Therapeutic Efficacy:

    • Survival rates are monitored.

    • Systemic inflammation is assessed by measuring the levels of pro-inflammatory cytokines and autoantibodies in the serum.

    • Histopathological analysis of various organs (e.g., heart, liver, lungs) is performed to evaluate the extent of inflammatory cell infiltration and tissue damage.

    • The expression of interferon-stimulated genes (ISGs) in tissues is quantified by qPCR as a biomarker of STING pathway activation.

Conclusion

Both this compound and SN-011 have emerged as valuable tools for studying the STING pathway and hold promise as therapeutic candidates for STING-driven diseases. SN-011 is a potent, synthetic antagonist with a well-defined mechanism of action and nanomolar efficacy in vitro. This compound, a natural product, also demonstrates significant STING inhibitory activity and in vivo efficacy, highlighting the potential of natural sources for novel drug discovery. Further head-to-head studies, particularly those establishing a direct comparison of their potency and pharmacokinetic profiles under identical experimental conditions, will be crucial for determining their relative therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of these and other novel STING antagonists.

References

Validating the therapeutic potential of Anhydrotuberosin against JAK inhibitors for autoimmune diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of autoimmune disease treatment is rapidly evolving, with novel therapeutic strategies emerging to address the significant unmet medical needs of patients. This guide provides a comparative analysis of Anhydrotuberosin (ATS), a novel STING antagonist, and the established class of Janus kinase (JAK) inhibitors. By presenting key experimental data, detailing methodologies, and visualizing signaling pathways, this document aims to equip researchers with the information necessary to evaluate the therapeutic potential of these distinct approaches.

Mechanism of Action: Targeting Different Hubs of Innate and Adaptive Immunity

Autoimmune diseases are characterized by a dysregulated immune response against self-antigens. Both this compound and JAK inhibitors intervene in critical signaling pathways that drive this pathological inflammation, albeit through different mechanisms.

This compound: A Novel STING Pathway Antagonist

This compound has been identified as a potent antagonist of the STIMULATOR of interferon genes (STING) pathway.[1][2][3][4] The cGAS-STING pathway is a key component of the innate immune system, detecting cytosolic DNA and triggering downstream inflammatory responses, including the production of type I interferons and other pro-inflammatory cytokines.[2][3] In several autoimmune diseases, aberrant activation of the STING pathway by self-DNA is a significant contributor to pathology.[1][2][3][4] By inhibiting STING, this compound offers a targeted approach to suppress this aberrant innate immune activation.[1][2][3][4]

JAK Inhibitors: Broad-Spectrum Cytokine Signaling Blockade

Janus kinase inhibitors are a class of small molecule drugs that target one or more of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are crucial for the signal transduction of a wide array of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune diseases.[5][6][7] By binding to the ATP-binding site of JAKs, these inhibitors block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing the nuclear translocation of STATs and the transcription of pro-inflammatory genes.[6][7] This mechanism allows JAK inhibitors to modulate the activity of numerous cytokines involved in both innate and adaptive immunity.[5][7]

Comparative Efficacy in Preclinical Models

Direct comparative studies between this compound and JAK inhibitors are not yet available. However, data from preclinical studies in relevant animal models of autoimmune diseases provide insights into their individual therapeutic potential.

This compound: Promising Results in Models of Inflammatory Bowel Disease and STING-Associated Vasculopathy

Recent research has demonstrated the therapeutic potential of this compound in preclinical models of autoimmune and inflammatory diseases. In a dextran sulfate sodium (DSS)-induced colitis model, a well-established model for inflammatory bowel disease (IBD), this compound strongly alleviated tissue inflammation.[1][3][4] Furthermore, in the Trex1-/- mouse model, which recapitulates features of STING-associated vasculopathy with infantile-onset (SAVI), this compound also demonstrated significant therapeutic effects.[1][3][4] While detailed quantitative data from these studies are emerging, the initial findings highlight the promise of STING antagonism as a therapeutic strategy. The research also indicates that this compound possesses decent pharmacokinetic parameters and low toxicity in these models.[1][3][4]

JAK Inhibitors: Established Efficacy Across a Range of Autoimmune Disease Models

The efficacy of JAK inhibitors is well-documented in a variety of preclinical models that mimic human autoimmune diseases.

  • Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) mouse model, a standard model for rheumatoid arthritis, Tofacitinib has been shown to significantly reduce disease severity, paw swelling, and joint inflammation.[5]

  • Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, Baricitinib has demonstrated the ability to delay disease onset, reduce clinical severity, and decrease inflammation and demyelination in the central nervous system.[8]

  • Psoriasis: In an imiquimod-induced psoriasis mouse model, topical application of Tofacitinib has been shown to reduce skin inflammation and pruritus.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a selection of JAK inhibitors.

Table 1: Inhibitory Activity

CompoundTargetIC50Reference(s)
This compound STINGData not yet publicly available[1][2][3][4]
Tofacitinib JAK1112 nM[10]
JAK220 nM[10]
JAK31 nM[10]
Baricitinib JAK15.9 nM[10]
JAK25.7 nM[10]
Upadacitinib JAK143 nM[10]
JAK2>1 µM[7]
JAK3>1 µM[7]

Table 2: Preclinical Efficacy in Animal Models

CompoundAnimal ModelKey Efficacy ReadoutsReference(s)
This compound DSS-induced colitisStrongly alleviated tissue inflammation[1][3][4]
Trex1-/- miceSignificantly alleviated autoinflammatory disease[1][3][4]
Tofacitinib Collagen-induced arthritis (mouse)Significant reduction in clinical score and paw edema (p=0.03 and p=0.04, respectively)[2]
Baricitinib Experimental autoimmune encephalomyelitis (mouse)Significantly delayed onset, decreased clinical symptom severity, and reduced demyelination and immune cell infiltration[8]
Upadacitinib Psoriatic Arthritis (clinical trial data)Significantly higher ACR20 response vs. placebo[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

This compound: DSS-Induced Colitis Model

  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Colitis: Mice are administered 2-5% dextran sulfate sodium (DSS) in their drinking water for a period of 5-7 days to induce acute colitis.

  • Treatment: this compound is administered orally or via another relevant route at specified doses and frequencies.

  • Efficacy Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured, and colon tissue is collected for histological analysis of inflammation and tissue damage. Cytokine levels in the colon tissue or serum can be measured by ELISA or qPCR.

This compound: Trex1-/- Mouse Model

  • Animal Model: Trex1 knockout mice, which spontaneously develop a systemic autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.

  • Treatment: this compound is administered to these mice, typically starting before or at the onset of disease symptoms.

  • Efficacy Assessment: Survival rates, autoantibody levels in the serum (e.g., anti-nuclear antibodies), and inflammation in various organs (e.g., heart, skin) are assessed. Cytokine profiles, particularly type I interferons, are also analyzed.

JAK Inhibitors: Collagen-Induced Arthritis (CIA) Model

  • Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.

  • Treatment: The JAK inhibitor is administered orally, typically starting at the time of the booster immunization or upon the first signs of arthritis.

  • Efficacy Assessment: The severity of arthritis is scored visually based on paw swelling and erythema. Paw thickness is measured using calipers. Histological analysis of the joints is performed to assess inflammation, cartilage destruction, and bone erosion.

JAK Inhibitors: Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Animal Model: C57BL/6 mice are frequently used for EAE induction.

  • Induction of EAE: Mice are immunized with a peptide from myelin oligodendrocyte glycoprotein (MOG35-55) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Treatment: The JAK inhibitor is administered, often starting before the expected onset of clinical signs or as a therapeutic intervention after disease onset.

  • Efficacy Assessment: Clinical signs of EAE are scored daily based on the severity of paralysis. Histological analysis of the spinal cord is performed to assess immune cell infiltration and demyelination. The phenotype of immune cells in the spleen and central nervous system is analyzed by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS 1. Detection cGAMP cGAMP cGAS->cGAMP 2. Synthesis STING STING cGAMP->STING 3. Activation TBK1 TBK1 STING->TBK1 4. Recruitment & Activation This compound This compound This compound->STING Inhibition IRF3 IRF3 TBK1->IRF3 5. Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 6. Dimerization IFN_Genes Interferon Gene Transcription pIRF3->IFN_Genes 7. Nuclear Translocation & Transcription Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Model Animal Model (e.g., CIA, EAE, DSS) Induction Disease Induction (e.g., Collagen, MOG, DSS) Model->Induction Treatment Treatment Administration (this compound or JAK Inhibitor) Induction->Treatment Clinical Clinical Scoring (e.g., Arthritis Score, EAE Score, DAI) Treatment->Clinical Histo Histopathology (Inflammation, Tissue Damage) Treatment->Histo Immuno Immunological Analysis (Cytokines, Cell Populations) Treatment->Immuno

References

Unveiling the Mechanism of Anhydrotuberosin: A Comparative Guide to its Cross-Validation as a STING Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and cellular assays used to validate the mechanism of action of Anhydrotuberosin (ATS) as a potent antagonist of the STING (Stimulator of Interferon Genes) protein. By examining data from multiple experimental approaches, we aim to offer a clear perspective on the cross-validation of its inhibitory activity. Furthermore, we compare its performance metrics with other known STING inhibitors, providing valuable context for researchers in immunology and drug discovery.

Executive Summary

This compound has been identified as a novel antagonist of the STING signaling pathway, a critical mediator of innate immunity. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This guide details the series of biochemical and cell-based assays that have been employed to elucidate and confirm the mechanism by which ATS inhibits STING activation and downstream signaling. For comparative purposes, we present data alongside other well-characterized STING inhibitors such as H-151, C-176, SN-011, and Palbociclib.

Data Presentation: Comparative Analysis of STING Inhibitors

The following table summarizes the key quantitative data from various biochemical and cellular assays for this compound and a selection of alternative STING inhibitors. This allows for a direct comparison of their potency and mechanism of action.

Compound Assay Type Target Reported IC50 Binding Affinity (KD) Mechanism of Action
This compound (ATS) Dual-Luciferase Reporter AssaySTING PathwayData not publicly availableData not publicly availableSTING Antagonist
Surface Plasmon Resonance (SPR)STING-CTDN/AData not publicly availableDirect binding to STING
Cellular Thermal Shift Assay (CETSA)STINGN/AN/AConfirms direct target engagement
H-151 IFN-β Reporter AssaySTING~107-503 nM (murine/human cells)[1]N/ACovalent antagonist of STING (targets Cys91), blocking palmitoylation[2][3]
C-176 IFN-β Reporter Assaymouse STINGIC50 = 6.2 µM (HCC1806 cells)[4]N/ACovalent antagonist of STING (targets Cys91), primarily active against murine STING[5]
SN-011 IFN-β Reporter AssaySTING76 nM[6]Higher affinity than 2’3’-cGAMP[7]Competitive antagonist of the cGAMP binding pocket[7]
Palbociclib IFN-β Reporter AssaySTING~0.72-0.91 µM[8]N/AInhibits STING dimerization by targeting Y167[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and published literature on STING inhibitor characterization.

Dual-Luciferase Reporter Assay for STING Pathway Activation

This assay is a cornerstone for screening and quantifying the inhibition of the STING signaling pathway.

  • Principle: HEK293T cells, which lack endogenous STING, are co-transfected with plasmids encoding for human STING, a firefly luciferase reporter gene under the control of an IFN-β promoter, and a Renilla luciferase for normalization. Activation of the STING pathway leads to the transcription of the firefly luciferase gene.

  • Protocol:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect cells with the STING expression plasmid, IFN-β-luciferase reporter plasmid, and a constitutive Renilla luciferase plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.

    • After 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay kit.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding affinity and kinetics of a compound to its protein target in real-time.

  • Principle: The C-terminal domain (CTD) of the STING protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of ATS to STING-CTD causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Protocol:

    • Immobilize recombinant human STING-CTD onto a sensor chip.

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of ATS over the sensor chip surface at a constant flow rate.

    • Measure the association and dissociation of ATS to STING-CTD in real-time.

    • Regenerate the sensor surface between injections.

    • Analyze the resulting sensorgrams to determine the equilibrium dissociation constant (KD), which reflects the binding affinity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.

  • Principle: The binding of a ligand, such as this compound, to its target protein, STING, can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

  • Protocol:

    • Treat cultured cells (e.g., HeLa or THP-1 cells) with this compound or a vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble STING protein in the supernatant by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of ATS indicates direct binding and stabilization of the STING protein.

Immunoblotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key downstream proteins in the STING pathway, such as TBK1 and IRF3, to confirm the inhibitory effect of a compound on signal transduction.

  • Principle: Activation of STING leads to the phosphorylation of TBK1 and IRF3. An inhibitor of STING will prevent this phosphorylation.

  • Protocol:

    • Plate cells (e.g., THP-1 monocytes) and pre-treat with this compound for 1-2 hours.

    • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Detect the antibody binding using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal. A reduction in the p-TBK1/TBK1 and p-IRF3/IRF3 ratios indicates inhibition of the STING pathway.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA levels of genes that are transcribed downstream of STING activation, such as IFNB1, CXCL10, and IL6.

  • Principle: Inhibition of the STING pathway by this compound will lead to a decrease in the transcription of its target genes.

  • Protocol:

    • Treat cells with this compound followed by stimulation with a STING agonist.

    • After an appropriate incubation time, isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method. A decrease in the mRNA levels of the target genes in ATS-treated cells compared to control cells confirms the inhibitory activity.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β, CXCL10, IL-6 Gene Transcription pIRF3_dimer->IFN_genes induces ATS This compound ATS->STING_dimer antagonizes SN011 SN-011 SN011->STING_dimer competes with cGAMP H151_C176 H-151 / C-176 H151_C176->STING_dimer covalently binds Palbociclib Palbociclib Palbociclib->STING_dimer inhibits dimerization Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_mechanism Mechanism of Action Studies cluster_direct_binding cluster_cellular_target cluster_downstream_signaling cluster_gene_expression HTS High-Throughput Screen (Dual-Luciferase Assay) Hit_Validation Hit Confirmation & Dose-Response HTS->Hit_Validation Direct_Binding Direct Binding Assays Hit_Validation->Direct_Binding Cellular_Target Cellular Target Engagement Downstream_Signaling Downstream Signaling Analysis Gene_Expression Target Gene Expression SPR SPR (Binding Affinity) CETSA CETSA (Target Engagement) Western_Blot Immunoblotting (p-TBK1, p-IRF3) qPCR qPCR (IFN-β, CXCL10, IL-6)

References

Anhydrotuberosin: A Comparative Safety Profile Analysis Against Established Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Anhydrotuberosin (ATS), a novel immunomodulator, against established immunomodulatory agents: methotrexate, cyclosporine, and infliximab. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by available preclinical and clinical data, alongside detailed experimental protocols.

This compound, a natural product identified as a potent STING (Stimulator of Interferon Genes) antagonist, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[1][2][3] Published research indicates that ATS exhibits low toxicity in these models, suggesting a favorable safety profile.[1][2][3] This guide will contextualize these findings by comparing them with the known safety profiles of widely used immunomodulators.

Comparative Safety and Immunomodulatory Profile

The following tables summarize the available safety and immunomodulatory data for this compound and the selected comparator drugs.

Table 1: Comparative Safety Profile

FeatureThis compound (ATS)MethotrexateCyclosporineInfliximab
Primary Mechanism of Action STING (Stimulator of Interferon Genes) antagonistDihydrofolate reductase inhibitorCalcineurin inhibitorTNF-α inhibitor
Preclinical Toxicity Summary Low toxicity observed in preclinical animal models.[1][2][3] Specific LD50 not publicly available.Dose-dependent toxicity observed in animal studies.Dose-dependent nephrotoxicity and neurotoxicity in animal models.Generally well-tolerated in preclinical studies.
Common Adverse Events (Clinical) Not yet established in clinical trials.Nausea, fatigue, oral ulcers, hair loss, liver enzyme elevation.Nephrotoxicity, hypertension, neurotoxicity, gingival hyperplasia, hirsutism.Infusion-related reactions, infections, headache, abdominal pain.
Serious Adverse Events (Clinical) Not yet established in clinical trials.Hepatotoxicity, myelosuppression, pulmonary toxicity, embryo-fetal toxicity.Renal failure, increased risk of infections and malignancies, seizures.Serious infections (including tuberculosis), malignancies (including lymphoma), heart failure, hepatotoxicity.

Table 2: Comparative Immunomodulatory Effects

FeatureThis compound (ATS)MethotrexateCyclosporineInfliximab
Target Pathway cGAS-STING signaling pathwayFolic acid metabolismT-cell activation (calcineurin-NFAT pathway)TNF-α signaling pathway
Effect on Cytokine Production Inhibition of STING-mediated pro-inflammatory cytokine production.[1][2][3]Broad suppression of pro-inflammatory cytokines.Inhibition of IL-2 and other T-cell-derived cytokines.Neutralization of TNF-α, leading to downstream cytokine modulation.
Primary Immune Cell Target Cells with activated STING pathway (e.g., macrophages, dendritic cells).Proliferating cells, including activated T and B lymphocytes.T-lymphocytes.Cells expressing TNF-α and cells responding to TNF-α.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of immunomodulators are provided below. These represent standard protocols that would be employed in preclinical safety and efficacy testing.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., peripheral blood mononuclear cells or a relevant cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to assess the acute toxic effects of a single oral dose of a substance.

Protocol:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females).

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.

  • Dose Administration: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in the first group of animals, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for its acute toxicity and to estimate the LD50.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING activates pSTING Phosphorylated STING STING->pSTING translocates & dimerizes TBK1 TBK1 pSTING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFNs) pIRF3->IFNs induces transcription This compound This compound This compound->STING antagonizes Experimental_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment (Preclinical) cluster_decision Decision Point cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) acute Acute Toxicity Study (e.g., OECD 423) cytotoxicity->acute cytokine Cytokine Profiling (e.g., ELISA, Luminex) cytokine->acute pathway Mechanism of Action (e.g., STING reporter assay) pathway->acute subchronic Subchronic Toxicity Study (e.g., 28-day or 90-day) acute->subchronic pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) subchronic->pkpd go_nogo Go/No-Go Decision for Further Development pkpd->go_nogo

References

Anhydrotuberosin's efficacy in patient-derived cells compared to standard-of-care treatments

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for cancer treatment, current research on anhydrotuberosin (ATS) does not provide sufficient data to draw a direct comparison with standard-of-care treatments in patient-derived cancer cells. While early studies show some cytotoxic effects of related compounds, a comprehensive evaluation of this compound's efficacy in clinically relevant, patient-derived models is currently lacking in publicly available scientific literature.

This compound has been primarily identified and investigated as a potent STING (Stimulator of Interferon Genes) antagonist.[1][2] The STING pathway is a critical component of the innate immune system, and its activation is generally considered to be a promising strategy for enhancing anti-tumor immunity. Consequently, the role of a STING antagonist like this compound in cancer therapy remains an area of active investigation and is not yet clearly defined.

Limited Evidence in Cancer Cell Lines

One study reported that a compound, designated as "compound 2" and structurally related to this compound, exhibited potent cytotoxicity against several established cancer cell lines, including gastric (MGC-803, BGC-823) and lung (H1299, H460) cancer cell lines.[1] However, this study did not utilize patient-derived cells, which are considered more representative of tumor heterogeneity and patient-specific drug responses. Furthermore, the direct identification of "compound 2" as this compound is not explicitly stated in the available literature.

Research has demonstrated that this compound effectively inhibits STING signaling in peripheral blood mononuclear cells (PBMCs) derived from patients with STING-associated vasculopathy with onset in infancy (SAVI), an autoimmune disease.[1][2] While this highlights its bioactivity in human-derived cells, these are not cancer cells, and the findings are in the context of suppressing an overactive immune response, which is mechanistically different from treating cancer.

The Need for Patient-Derived Cell Models

To accurately assess the therapeutic potential of this compound in oncology, studies utilizing patient-derived cancer cells are crucial. These models, which can be cultured in 2D or as 3D organoids, better recapitulate the genetic and phenotypic characteristics of a patient's tumor. Such studies would be necessary to generate key quantitative data, such as IC50 values (the concentration of a drug that inhibits 50% of cell growth), apoptosis rates, and other measures of cellular response. This data would then allow for a meaningful comparison with the well-established efficacy of standard-of-care chemotherapies and targeted agents for various cancer types.

Experimental Workflow for Future Comparative Studies

Should data on this compound's anti-cancer efficacy become available, a standardized experimental workflow would be essential for a robust comparison with standard-of-care treatments. The following diagram illustrates a typical workflow for evaluating drug efficacy in patient-derived cancer cells.

G cluster_0 Patient-Derived Model Generation cluster_1 Comparative Drug Efficacy Testing cluster_2 Data Analysis and Comparison Patient Patient Tumor Biopsy PDC Patient-Derived Cell (PDC) Culture Establishment Patient->PDC PDO Patient-Derived Organoid (PDO) Generation Patient->PDO Treatment Treatment with: - this compound - Standard-of-Care Drug(s) - Vehicle Control PDC->Treatment PDO->Treatment Assays Efficacy Assays: - Cell Viability (e.g., MTT, CTG) - Apoptosis (e.g., Caspase Assay) - Imaging and Morphological Analysis Treatment->Assays Data Quantitative Data Analysis: - IC50 Determination - Apoptosis Rate Calculation - Statistical Analysis Assays->Data Comparison Comparative Efficacy Report Data->Comparison

Experimental workflow for drug efficacy comparison.

This compound's Signaling Pathway Context

The primary mechanism of action identified for this compound is the inhibition of the STING signaling pathway. The diagram below outlines the canonical STING pathway and indicates the point of inhibition by this compound. In the context of cancer, activation of this pathway is often sought to stimulate an anti-tumor immune response.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 This compound This compound This compound->STING IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN Immune Anti-tumor Immune Response IFN->Immune

Inhibition of the STING pathway by this compound.

Conclusion

For researchers, scientists, and drug development professionals, the key takeaway is that while this compound holds potential as a modulator of the STING pathway, its application in oncology is not yet supported by comparative efficacy data in patient-derived cancer cells. Future research in this area is necessary to determine if and how this compound could be positioned relative to or in combination with existing standard-of-care cancer therapies. The development of robust preclinical data using patient-derived models will be a critical next step in this evaluation.

References

Independent Verification of Anhydrotuberosin's STING Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrotuberosin (ATS), a natural product, has been identified as a potent antagonist of the ST-ING (Stimulator of Interferon Genes) protein, a key mediator of innate immunity.[1][2][3] Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic strategy. This guide provides a comparative analysis of this compound's reported STING antagonist activity against other known inhibitors. It is important to note that, at present, the experimental data supporting this compound's activity originates from a single research group and awaits broader independent verification. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides a visual representation of the relevant biological pathways and experimental workflows.

Introduction to STING Signaling and Antagonism

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to sustained inflammation and contribute to the pathology of various autoimmune diseases. STING antagonists are small molecules designed to inhibit this pathway, offering a potential therapeutic intervention.

Comparative Analysis of STING Antagonists

This section compares the reported activity of this compound with other known STING antagonists. The data for this compound is derived from its initial discovery and characterization studies.

Table 1: Quantitative Comparison of STING Antagonists

CompoundTargetAssay TypeCell LineIC50 (µM)Source
This compound (ATS) Human STINGIFN-β Luciferase ReporterHEK293TNot explicitly reported as IC50, but showed significant inhibition at 10 µM[1][2][3]
H-151 Human STINGIFN-β Luciferase Reporter293T-hSTING1.04[4]
H-151 Murine STINGIFN-β Luciferase Reporter293T-mSTING0.82[4]
Compound 11 Human STINGIFN-β Luciferase Reporter293T-hSTING19.93[4]
Compound 11 Murine STINGIFN-β Luciferase Reporter293T-mSTING15.47[4]
Compound 27 Human STINGIFN-β Luciferase Reporter293T-hSTING38.75[4]
Compound 27 Murine STINGIFN-β Luciferase Reporter293T-mSTING30.81[4]
Compound 42 Human STINGcGAMP-induced IFN-β secretionTHP1-Dual™ KI-hSTING-R232Potent inhibition reported[5]

Note: The inhibitory activity of this compound was reported as a percentage of inhibition at a specific concentration, and a direct IC50 value was not provided in the initial publications.

Experimental Protocols

This section details the methodologies for key experiments used to characterize STING antagonists.

IFN-β Promoter Luciferase Reporter Assay

This assay is a common method to screen for and validate STING inhibitors.

Objective: To quantify the inhibition of STING-dependent IFN-β promoter activation in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then co-transfected with plasmids encoding for human STING, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid (for normalization).[1]

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • STING Activation: STING signaling is activated by adding a known STING agonist, such as 2'3'-cGAMP.

  • Luciferase Activity Measurement: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared.[1] The activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.

In Vivo Murine Models of Autoimmune Disease

Animal models are crucial for evaluating the therapeutic potential and in vivo efficacy of STING antagonists.

Objective: To assess the ability of a STING antagonist to ameliorate disease symptoms in a mouse model of STING-driven autoimmunity.

Methodology (Example: Trex1-/- Mouse Model):

  • Animal Model: Trex1-deficient (Trex1-/-) mice, which exhibit a spontaneous STING-dependent autoimmune phenotype, are used.

  • Compound Administration: this compound or a vehicle control is administered to the mice through an appropriate route (e.g., oral gavage).[2]

  • Monitoring of Disease Progression: The severity of the autoimmune disease is monitored by assessing various parameters, such as body weight, skin lesions, and inflammatory markers in the blood.

  • Histopathological Analysis: At the end of the study, tissues from relevant organs (e.g., skin, lung, liver) are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.

  • Cytokine Profiling: Blood or tissue samples can be analyzed to measure the levels of key inflammatory cytokines, such as IFN-β, TNF-α, and IL-6.

Visualizing Key Processes

The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for identifying STING antagonists.

STING_Signaling_Pathway Figure 1: The cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Active STING (Active Dimer) STING_ER->STING_Active dimerization & translocation TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of Experimental_Workflow Figure 2: Workflow for STING Antagonist Identification cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Validation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Lead_Opt Structure-Activity Relationship (SAR) Studies Hit_Compounds->Lead_Opt Optimized_Leads Optimized Lead Compounds Lead_Opt->Optimized_Leads Animal_Models Animal Models of Autoimmune Disease Optimized_Leads->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Models->Efficacy_Toxicity Preclinical_Candidate Preclinical_Candidate Efficacy_Toxicity->Preclinical_Candidate Selection of Preclinical Candidate

References

Comparative analysis of the pharmacokinetic profiles of different STING inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The development of small molecule inhibitors targeting the Stimulator of Interferon Genes (STING) pathway represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. However, the clinical translation of these inhibitors is heavily dependent on their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of different classes of STING inhibitors, supported by available experimental data.

Pharmacokinetic Data Summary

The table below summarizes the available pharmacokinetic parameters for representative STING inhibitors. It is important to note that publicly available, head-to-head comparative pharmacokinetic data for a wide range of STING inhibitors is limited. Much of the early development has focused on in vitro potency, with in vivo pharmacokinetic characterization being a more recent focus.

Inhibitor ClassCompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Indolyl-urea Derivative Compound 42Oral501856 ± 4372.33 ± 1.1511462 ± 268445.1[1]
Covalent Inhibitor H-151IntraperitonealNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Covalent Inhibitor C-176IntraperitonealNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Non-covalent (CDN Pocket Binder) SN-011IntraperitonealNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3]

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, which is the target of the inhibitors discussed.

STING_Pathway Canonical STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN induces transcription PK_Workflow Experimental Workflow for in vivo Pharmacokinetic Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Dosing Compound Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling (e.g., via Saphenous Vein) Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Isolation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Isolation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Analysis Parameters Determine PK Parameters (Cmax, Tmax, AUC, etc.) PK_Analysis->Parameters

References

Safety Operating Guide

Safe Disposal of Anhydrotuberosin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Anhydrotuberosin, a compound requiring careful management, must be disposed of following stringent protocols due to its inherent hazards. This guide provides essential safety and logistical information for the proper disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance, and it is crucial to be aware of its potential health risks before handling or disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all safety precautions have been read and understood. When handling this compound, the following personal protective equipment should be worn:

  • Protective gloves: Inspect gloves prior to use.

  • Protective clothing: To prevent skin contact.

  • Eye and face protection: Safety glasses with side-shields or a face shield.

Work should be conducted in a well-ventilated area, and inhalation of the substance or mixture should be avoided. Do not eat, drink, or smoke when using this product. After handling, wash skin thoroughly.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound and its containers is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label all waste containers holding this compound with its name and associated hazard symbols.
  • Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.

2. Container Management:

  • Use chemically resistant, leak-proof containers for collecting this compound waste.
  • Keep containers tightly closed and store them in a designated, locked-up area that is accessible only to authorized personnel.

3. Collection of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, wipes, and disposable labware, must be treated as hazardous waste.
  • Collect these materials in a designated, labeled hazardous waste container.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its disposal. Follow your institution's specific requirements for hazardous waste manifest tracking.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Anhydrotuberosin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe identify Identify and Label Waste (this compound, Hazard Symbols) segregate Segregate from Other Waste Streams identify->segregate ppe->identify container Use Tightly Sealed, Leak-Proof Container segregate->container storage Store in a Secure, Designated Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Waste Disposal (Manifests, Records) schedule_pickup->document end_point End: Proper Disposal Complete document->end_point

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical .

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.